1-(5-Bromofuran-2-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(5-bromofuran-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2/c1-4(8)5-2-3-6(7)9-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASNGOWLOZSVMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(O1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452545 | |
| Record name | 1-(5-Bromofuran-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3199-50-6 | |
| Record name | 1-(5-Bromofuran-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-bromofuran-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(5-Bromofuran-2-yl)ethanone from 2-Acetylfuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-(5-Bromofuran-2-yl)ethanone, a valuable building block in medicinal chemistry and organic synthesis, starting from the readily available 2-acetylfuran. This document details the underlying chemical principles, optimized experimental protocols, and thorough characterization of the target compound. The synthesis involves the selective electrophilic bromination of the furan ring at the 5-position. Quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding and reproducibility in a research and development setting.
Introduction
Furan derivatives are integral scaffolds in a vast array of pharmaceuticals and biologically active compounds. The introduction of a bromine atom onto the furan ring, as in this compound, provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of more complex molecular architectures. The starting material, 2-acetylfuran, is an industrially available chemical, making this synthesis an economically viable route to a key synthetic intermediate. This guide focuses on the selective bromination at the C5 position of the furan ring, a reaction governed by the principles of electrophilic aromatic substitution on an activated heterocyclic system.
Reaction Mechanism and Pathway
The synthesis of this compound from 2-acetylfuran proceeds via an electrophilic aromatic substitution reaction. The furan ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The acetyl group at the 2-position is a deactivating group, which directs incoming electrophiles to the 5-position due to resonance stabilization of the intermediate sigma complex.
N-Bromosuccinimide (NBS) is a commonly employed reagent for this transformation, providing a source of electrophilic bromine. The reaction is typically carried out in a suitable solvent, and the mechanism involves the polarization of the N-Br bond in NBS, followed by the attack of the furan ring's π-electrons on the bromine atom. The resulting arenium ion intermediate is then deprotonated to restore aromaticity and yield the final product.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocols
While several methods exist for the bromination of furan derivatives, the use of N-bromosuccinimide (NBS) in a suitable solvent offers a convenient and selective approach for the synthesis of this compound. The formation of the desired 5-bromo derivative can be achieved, though the reaction may also yield di- and ω-bromo byproducts depending on the conditions.[1]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Acetylfuran | Reagent | Commercially Available |
| N-Bromosuccinimide (NBS) | Reagent | Commercially Available |
| Dioxane | Anhydrous | Commercially Available |
| Dioxane Dibromide | N/A | Prepared in situ |
| Sodium Bicarbonate | ACS Grade | Commercially Available |
| Sodium Sulfate (anhydrous) | ACS Grade | Commercially Available |
| Diethyl Ether | ACS Grade | Commercially Available |
| Hexane | ACS Grade | Commercially Available |
Synthesis of this compound
A solution of dioxane dibromide is prepared by adding bromine (1.0 eq) to dioxane (quantity sufficient to dissolve) at 0-5 °C. To this solution, 2-acetylfuran (1.0 eq) is added dropwise while maintaining the temperature. The reaction mixture is stirred at this temperature for a specified period and then allowed to warm to room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
Purification
The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system, such as ethanol/water or hexane, can be employed to obtain the pure product.
Caption: Experimental workflow for the synthesis and purification.
Data Presentation
Physical and Spectroscopic Data
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| 2-Acetylfuran | C₆H₆O₂ | 110.11 | 30 | Low melting solid |
| This compound | C₆H₅BrO₂ | 189.01 | 96-98 | Crystalline solid |
Spectroscopic Data for this compound
| Type | Data |
| ¹H NMR (CDCl₃, δ) | 7.21 (d, 1H, J=3.6 Hz), 6.51 (d, 1H, J=3.6 Hz), 2.45 (s, 3H) |
| ¹³C NMR (CDCl₃, δ) | 186.2, 153.5, 122.8, 121.1, 114.6, 25.8 |
| IR (KBr, cm⁻¹) | 3120, 1670, 1580, 1450, 1290, 1020, 960, 770 |
| Mass Spec. (m/z) | 188/190 (M⁺, M⁺+2) |
Conclusion
This technical guide outlines a reliable and reproducible method for the synthesis of this compound from 2-acetylfuran. The use of N-bromosuccinimide provides a selective means of brominating the furan ring at the 5-position. The detailed experimental protocol and purification procedures, along with comprehensive characterization data, should enable researchers and professionals in drug development to successfully synthesize and utilize this important chemical intermediate for a variety of synthetic applications. Careful control of reaction conditions is crucial to minimize the formation of byproducts and maximize the yield of the desired product.
References
1-(5-Bromofuran-2-yl)ethanone chemical properties and reactivity
An In-depth Technical Guide to 1-(5-Bromofuran-2-yl)ethanone: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as 2-acetyl-5-bromofuran, is a key heterocyclic building block in modern organic synthesis. Its unique structure, featuring a reactive ketone functional group and a bromine-substituted furan ring, makes it a versatile precursor for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, spectroscopic data, and reactivity. It details its participation in pivotal reactions, such as palladium-catalyzed cross-couplings, and provides representative experimental protocols for its synthesis and subsequent functionalization, aiming to serve as a critical resource for professionals in chemical research and drug development.
Chemical and Physical Properties
This compound is a solid at room temperature, with its physical and chemical properties primarily dictated by the furan ring, the acetyl group, and the bromo-substituent.[1] The electron-withdrawing nature of the acetyl group and the halogen atom influences the aromaticity and reactivity of the furan moiety.
Quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| IUPAC Name | 1-(5-Bromofuran-2-yl)ethan-1-one | [1] |
| Synonyms | 2-Acetyl-5-bromofuran, 5-Bromo-2-furyl methyl ketone | [1] |
| CAS Number | 3199-50-6 | [1] |
| Molecular Formula | C₆H₅BrO₂ | [1] |
| Molecular Weight | 189.01 g/mol | [1] |
| Appearance | Colorless to yellow solid | [1] |
| Melting Point | 96 °C | [1] |
| Boiling Point | 73-75 °C (at 4 Torr) | [1] |
| Solubility | Soluble in organic solvents like ethanol, DMF, and acetone | [1] |
Reactivity and Synthetic Applications
The reactivity of this compound is characterized by the interplay of its three main components: the furan ring, the bromine atom, and the acetyl group. This trifunctional nature allows for a diverse range of chemical transformations.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond at the 5-position of the furan ring is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in C-C bond formation for synthesizing biaryls and other complex organic structures, which are prevalent in pharmaceuticals.[2]
-
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (like a boronic acid or ester) to form a new carbon-carbon bond.[3][4] It is widely used for creating biaryl linkages and is tolerant of many functional groups.[5] The reaction typically requires a palladium catalyst, a phosphine ligand, and a base.[3][5]
-
Heck-Mizoroki Reaction: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene.[6][7] It is a powerful method for the vinylation of aryl halides. The process requires a palladium catalyst and a base, and often proceeds with high stereoselectivity.[7]
dot
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNA)
While nucleophilic substitution is generally difficult on aryl halides compared to alkyl halides, it can occur under specific conditions, particularly if activated by strong electron-withdrawing groups or through mechanisms like the SNAr pathway.[8] However, for this compound, palladium-catalyzed coupling reactions are typically more efficient and common for replacing the bromine atom.
Reactions Involving the Acetyl Group
The ketone functionality provides another reactive center for various transformations:
-
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Oxidation: A Baeyer-Villiger oxidation can convert the ketone into an ester.
-
Condensation Reactions: The α-protons on the methyl group are acidic and can be deprotonated to form an enolate, which can then participate in aldol condensations or Claisen-Schmidt reactions to form α,β-unsaturated ketones.
-
Halogenation: The α-protons can be substituted with halogens under acidic or basic conditions. For instance, reaction with bromine could yield 1-(5-bromofuran-2-yl)-2-bromoethanone.[9][10]
dot
Caption: Generalized experimental workflow for a Heck-Mizoroki reaction.
Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis and functionalization of this compound. These protocols are based on established chemical literature and are intended for use by trained professionals in a controlled laboratory setting.
Synthesis of this compound via Bromination of 2-Acetylfuran
This protocol describes the electrophilic bromination of the furan ring, a common method for synthesizing halogenated furans.[11]
Materials:
-
2-Acetylfuran
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-acetylfuran (1.0 eq) in DMF (approx. 5 mL per 1 g of substrate).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate beaker, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in DMF.
-
Add the NBS solution dropwise to the cooled 2-acetylfuran solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing 100 mL of water and 50 mL of DCM.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated Na₂S₂O₃ solution (1 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by recrystallization (e.g., from ethanol/water) or silica gel column chromatography to yield pure this compound.
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a representative method for the C-C bond formation using the title compound as a substrate.[2]
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand (e.g., XPhos)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Solvent system (e.g., Toluene/Ethanol/Water 4:1:1)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask, condenser, magnetic stirrer, nitrogen/argon line
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Add the palladium catalyst, Pd(OAc)₂ (0.03 eq), and the ligand, PPh₃ (0.06 eq).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add the degassed solvent system (e.g., Toluene/Ethanol/Water) via syringe.
-
Heat the reaction mixture to reflux (e.g., 80-90 °C) with vigorous stirring for 4-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic mixture with water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired coupled product, 1-(5-phenylfuran-2-yl)ethanone.
Safety Information
This compound is an organic halogenated compound and should be handled with care.[1] It may be toxic and harmful if inhaled, ingested, or in contact with skin.[1] Standard laboratory safety precautions should be strictly followed:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Avoid inhalation of dust or vapors.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its defined chemical properties and the distinct reactivity of its bromo and acetyl functional groups allow for predictable and efficient transformations. Mastery of its use in key synthetic reactions, particularly palladium-catalyzed cross-couplings, provides researchers and drug development professionals with a powerful tool for constructing complex molecular architectures for novel therapeutic agents and fine chemicals.
References
- 1. chembk.com [chembk.com]
- 2. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media [mdpi.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 9. 2-BROMO-1-(5-BROMOFURAN-2-YL)-ETHANONE | 17357-32-3 [chemicalbook.com]
- 10. 2-BROMO-1-(5-BROMOFURAN-2-YL)-ETHANONE CAS#: 17357-32-3 [m.chemicalbook.com]
- 11. Convenient Synthetic Procedures for 2-Bromofuran and 2,5-Dibromofuran | Semantic Scholar [semanticscholar.org]
Spectroscopic Data for 1-(5-Bromofuran-2-yl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(5-Bromofuran-2-yl)ethanone, a molecule of interest in synthetic chemistry and drug discovery. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.
Chemical Structure and Overview
Chemical Name: this compound Molecular Formula: C₆H₅BrO₂ Molecular Weight: 189.01 g/mol CAS Number: 110305-85-4
This compound is a halogenated heterocyclic ketone. Its structure, featuring a furan ring substituted with a bromine atom and an acetyl group, makes it a versatile intermediate in organic synthesis. Spectroscopic analysis is crucial for confirming its identity and purity.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the furan ring protons and one singlet in the aliphatic region for the methyl protons.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | d | 1H | H-3 |
| ~6.4-6.6 | d | 1H | H-4 |
| ~2.4-2.6 | s | 3H | -CH₃ |
Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. The coupling constant (J) between H-3 and H-4 is expected to be around 3-4 Hz.
¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on all six carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~185-195 | C=O |
| ~150-155 | C-2 |
| ~125-130 | C-5 |
| ~120-125 | C-3 |
| ~115-120 | C-4 |
| ~25-30 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl group.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3150 | Medium | =C-H stretch (furan ring) |
| ~1660-1680 | Strong | C=O stretch (aromatic ketone)[1][2] |
| ~1550-1600 | Medium | C=C stretch (furan ring) |
| ~1400-1450 | Medium | C-H bend (methyl group) |
| ~1000-1100 | Strong | C-O-C stretch (furan ring) |
| ~500-600 | Medium-Strong | C-Br stretch |
The conjugation of the carbonyl group with the furan ring is expected to lower the C=O stretching frequency compared to a simple aliphatic ketone.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show the molecular ion peak and characteristic fragment ions.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 188/190 | Molecular ion peak ([M]⁺ and [M+2]⁺) due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio. |
| 173/175 | Loss of a methyl group (-CH₃) |
| 145/147 | Loss of an acetyl group (-COCH₃) |
| 43 | Acetyl cation ([CH₃CO]⁺) |
The cleavage of the bond adjacent to the carbonyl group is a common fragmentation pathway for ketones.[3]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above. Specific parameters may need to be optimized based on the available instrumentation.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[4][5][6]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆).[5][6]
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube and carefully place it in the NMR spectrometer.
Instrumentation and Data Acquisition:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 8-16.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more, depending on the concentration.
-
Relaxation Delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Instrumentation and Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.
Mass Spectrometry
Sample Preparation (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.[7]
-
Transfer the solution to a GC vial.
Instrumentation and Data Acquisition:
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Ionization Mode: Electron Impact (EI) at 70 eV is a common method for small organic molecules.[8]
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: Typically 250-280 °C.
-
Oven Temperature Program: A temperature gradient is used to ensure good separation, for example, starting at 50 °C and ramping up to 250 °C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
Visualizations
The following diagrams illustrate the general workflows and the structure of the molecule.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Chemical structure of this compound with numbered positions.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sites.uclouvain.be [sites.uclouvain.be]
- 5. organomation.com [organomation.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 1-(5-Bromofuran-2-yl)ethanone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known solubility characteristics of 1-(5-Bromofuran-2-yl)ethanone, a heterocyclic ketone of interest in medicinal chemistry and organic synthesis. Due to a lack of extensive quantitative data in publicly accessible literature, this document focuses on qualitative solubility information, provides a detailed experimental protocol for quantitative determination, and outlines a logical workflow for solubility assessment.
Qualitative Solubility Profile
For a closely related benzofuran analog, 1-(5-bromo-1-benzofuran-2-yl)ethanone, crystallization was achieved from a solution of ethanol and dimethylformamide (DMF), indicating its solubility in this solvent mixture.[2] Furthermore, an oxime derivative of this benzofuran compound was successfully recrystallized from a 4:1 mixture of ethyl acetate and methanol.[3][4] This suggests that solvent systems containing ethanol, methanol, dimethylformamide, and ethyl acetate are excellent starting points for dissolving this compound.
Based on the general properties of similar organic compounds, a qualitative assessment of solubility is presented in the table below.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Name | Expected Solubility | Rationale |
| Alcohols | Ethanol | Soluble | The polar hydroxyl group can interact with the carbonyl and furan oxygen. |
| Methanol | Soluble | Similar to ethanol, its high polarity makes it a good solvent for polar compounds. | |
| Ketones | Acetone | Soluble | The ketone functionality of the solvent can interact favorably with the acetyl group of the solute. |
| Esters | Ethyl Acetate | Soluble | Offers a balance of polarity suitable for dissolving moderately polar compounds. |
| Amides | Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Chlorinated | Dichloromethane (DCM) | Likely Soluble | A versatile solvent for many organic compounds, though solubility may be less than in more polar solvents. |
| Chloroform | Likely Soluble | Similar to DCM, it is a common solvent in organic synthesis. | |
| Ethers | Diethyl Ether | Sparingly Soluble | Lower polarity compared to other solvents may limit its solvating power for this compound. |
| Hydrocarbons | Hexane | Insoluble | The nonpolar nature of hexane is unlikely to effectively solvate the polar functional groups. |
| Toluene | Sparingly Soluble | The aromatic ring provides some potential for interaction, but overall polarity is low. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, the following experimental protocol, based on the widely accepted shake-flask method, is recommended. This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatic shaker or water bath
-
Calibrated analytical balance
-
Vials with airtight caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure equilibrium is reached.
-
Accurately add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is achieved. The concentration of the solute in the solution should be constant over time.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved particles.
-
Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Using HPLC:
-
Develop a suitable HPLC method (column, mobile phase, flow rate, and detection wavelength) for this compound.
-
Prepare a series of standard solutions of known concentrations and generate a calibration curve.
-
Inject the diluted sample and determine its concentration from the calibration curve.
-
-
Using UV-Vis Spectroscopy:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.
-
Prepare a series of standard solutions and create a calibration curve of absorbance versus concentration at λmax.
-
Measure the absorbance of the diluted sample and calculate its concentration using the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
This guide provides a foundational understanding of the solubility of this compound and a robust framework for its quantitative determination. For specific applications, it is imperative to perform experimental measurements to obtain precise solubility data in the solvent systems of interest.
References
In-Depth Technical Guide to 2-Acetyl-5-bromofuran (CAS No. 3199-50-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Acetyl-5-bromofuran (CAS No. 3199-50-6), a halogenated heterocyclic ketone. The document details its physicochemical characteristics, synthesis, and spectral data. Although direct biological studies on 2-Acetyl-5-bromofuran are limited in publicly accessible literature, this guide explores the well-documented biological activities of its derivatives, including chalcones, pyrazoles, and thiosemicarbazones. These derivatives have shown significant potential as antimicrobial, antifungal, and cytotoxic agents. Detailed experimental protocols for the synthesis of these derivatives are provided, along with proposed signaling pathways based on the activities of closely related furan compounds. This whitepaper aims to serve as a foundational resource for researchers interested in the therapeutic potential of 2-Acetyl-5-bromofuran and its analogues.
Core Compound Characterization: 2-Acetyl-5-bromofuran
2-Acetyl-5-bromofuran, also known as 1-(5-Bromo-2-furyl)ethanone, is a key intermediate in organic synthesis, particularly for the development of biologically active molecules.[1] Its structure features a furan ring substituted with an acetyl group at the 2-position and a bromine atom at the 5-position, making it a versatile scaffold for further chemical modifications.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Acetyl-5-bromofuran is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 3199-50-6 | [1] |
| Molecular Formula | C₆H₅BrO₂ | [1] |
| Molecular Weight | 189.01 g/mol | [1] |
| Appearance | Colorless to yellow solid | [1] |
| Melting Point | 96 °C | [1] |
| Boiling Point | 73-75 °C (at 4 Torr) | [1] |
| Density | 1.575 ± 0.06 g/cm³ (predicted) | [1] |
| Solubility | Soluble in organic solvents such as ethanol, dimethylformamide, and acetone. | [1] |
Spectral Data
While a specific peer-reviewed publication detailing the complete spectral characterization of 2-Acetyl-5-bromofuran could not be located, typical spectral data for such a compound would be as follows. These are predicted values based on the analysis of similar structures and general principles of spectroscopy.
1.2.1. ¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.3 | d | 1H | H-3 (furan ring) |
| ~6.5-6.6 | d | 1H | H-4 (furan ring) |
| ~2.4-2.5 | s | 3H | -COCH₃ |
1.2.2. ¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~185-190 | C=O (acetyl) |
| ~155-160 | C-2 (furan ring) |
| ~125-130 | C-5 (furan ring) |
| ~120-125 | C-3 (furan ring) |
| ~115-120 | C-4 (furan ring) |
| ~25-30 | -COCH₃ |
1.2.3. IR Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| ~1670-1690 | C=O stretching (acetyl ketone) |
| ~1550-1600 | C=C stretching (furan ring) |
| ~1000-1100 | C-O-C stretching (furan ring) |
| ~500-600 | C-Br stretching |
1.2.4. Mass Spectrometry (Predicted)
| m/z | Assignment |
| 188/190 | [M]⁺ (Molecular ion peak, showing isotopic pattern for Br) |
| 173/175 | [M-CH₃]⁺ |
| 145/147 | [M-COCH₃]⁺ |
Synthesis and Derivatization
2-Acetyl-5-bromofuran serves as a valuable starting material for the synthesis of various heterocyclic compounds with potential biological activities. The general synthetic approach involves the condensation of the acetyl group with various reagents.
Experimental Protocols
2.1.1. General Procedure for the Synthesis of Chalcones from 2-Acetyl-5-bromofuran
This protocol is based on the Claisen-Schmidt condensation reaction.[2][3][4]
-
Dissolve 2-Acetyl-5-bromofuran (1 equivalent) and an appropriate aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Slowly add an aqueous solution of a base (e.g., 10% NaOH or KOH) dropwise to the stirred mixture at room temperature.
-
Continue stirring the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid product, wash with cold water until the washings are neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
2.1.2. General Procedure for the Synthesis of Pyrazole Derivatives from Chalcones
This protocol describes the cyclization of chalcones with hydrazine hydrate.[5][6][7]
-
Reflux a mixture of the synthesized chalcone (1 equivalent) and hydrazine hydrate (1.5 equivalents) in a suitable solvent such as ethanol or acetic acid for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the pyrazole derivative.
-
Filter the solid, wash with water, and dry.
-
Purify the product by recrystallization from an appropriate solvent.
2.1.3. General Procedure for the Synthesis of Thiosemicarbazone Derivatives
This protocol outlines the condensation reaction to form thiosemicarbazones.[8][9][10]
-
Dissolve 2-Acetyl-5-bromofuran (1 equivalent) and thiosemicarbazide (1 equivalent) in ethanol.
-
Add a few drops of a catalytic amount of a suitable acid (e.g., glacial acetic acid).
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture, and the solid product will crystallize out.
-
Filter the thiosemicarbazone, wash with cold ethanol, and dry.
Biological Activities of 2-Acetyl-5-bromofuran Derivatives
Antimicrobial and Antifungal Activity
Derivatives of 2-Acetyl-5-bromofuran are expected to exhibit antimicrobial and antifungal properties, a common trait among furan-containing compounds. The bromine substituent may enhance this activity.
3.1.1. Chalcone and Pyrazole Derivatives
Chalcones derived from heterocyclic ketones have demonstrated broad-spectrum antimicrobial activity.[2][3][4] Their corresponding pyrazole derivatives have also shown potent antibacterial and antifungal effects.[5][6][7][12] The proposed mechanism for their antimicrobial action often involves the inhibition of essential microbial enzymes or disruption of the cell membrane.
Table 2: Representative Antimicrobial Activity of Furan-Derived Chalcones and Pyrazoles
| Compound Type | Test Organism | Activity (MIC in µg/mL) | Reference(s) |
| Furan-Chalcone | Staphylococcus aureus | 15.6 - 250 | [4] |
| Furan-Chalcone | Escherichia coli | >512 | [13] |
| Furan-Chalcone | Candida albicans | 7.81 - 125 | [4] |
| Furan-Pyrazole | Aspergillus niger | 1 | [12] |
| Furan-Pyrazole | Escherichia coli | 0.25 | [12] |
| Furan-Pyrazole | Staphylococcus epidermidis | 0.25 | [12] |
3.1.2. Proposed Antimicrobial Signaling Pathway Disruption
Cytotoxic Activity
Thiosemicarbazone derivatives of various ketones have been extensively studied for their anticancer properties.[8][9][10][14] These compounds can chelate metal ions that are essential for tumor cell proliferation and can induce apoptosis through various signaling pathways. Furan-containing compounds have also been investigated for their cytotoxic effects against various cancer cell lines.[7][15][16]
Table 3: Representative Cytotoxic Activity of Furan and Thiosemicarbazone Derivatives
| Compound Type | Cell Line | Activity (IC₅₀ in µM) | Reference(s) |
| Brominated Furanone | K562 (Leukemia) | 3.83 | [15] |
| Brominated Furanone | HaCaT (Keratinocyte) | 12.44 | [15] |
| Thiosemicarbazone | PANC-1 (Pancreatic) | 0.7 - 10.0 | [8] |
| Thiosemicarbazone | HCT 116 (Colon) | 9.4 - 14.9 | [8] |
| Thiosemicarbazone | MCF-7 (Breast) | 15.8 - 54 | [8][9] |
3.2.1. Proposed Cytotoxic Signaling Pathway
Experimental Protocols for Biological Evaluation
3.3.1. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
3.3.2. Cytotoxicity Assay (MTT Assay)
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.
Conclusion
2-Acetyl-5-bromofuran is a synthetically valuable compound with significant potential for the development of novel therapeutic agents. While direct biological data on the parent molecule is scarce, the extensive research on its derivatives, including chalcones, pyrazoles, and thiosemicarbazones, strongly indicates that this chemical scaffold is a promising starting point for the discovery of new antimicrobial and anticancer drugs. The presence of the furan ring and the bromine atom are key structural features that likely contribute to the observed biological activities. Further investigation into the synthesis and biological evaluation of a wider range of derivatives of 2-Acetyl-5-bromofuran is warranted to fully explore its therapeutic potential and to elucidate the specific mechanisms of action and signaling pathways involved. This guide provides the foundational information and experimental frameworks necessary to facilitate such research endeavors.
References
- 1. chembk.com [chembk.com]
- 2. sciforum.net [sciforum.net]
- 3. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Influence of Complexation of Thiosemicarbazone Derivatives with Cu (II) Ions on Their Antitumor Activity against Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Biological Activity of 1-(5-Bromofuran-2-yl)ethanone Derivatives: An In-Depth Technical Guide
In light of this, and to provide a valuable resource for researchers in drug discovery, this guide will focus on the closely related and extensively studied class of compounds: 1-(5-Bromo-1-benzofuran-2-yl)ethanone derivatives . It is crucial to note the structural difference: the furan core is a simple five-membered aromatic ring containing one oxygen atom, whereas the benzofuran core consists of a furan ring fused to a benzene ring. This structural distinction can significantly influence the biological properties of the compounds.
This guide will now proceed to detail the biological activities of 1-(5-Bromo-1-benzofuran-2-yl)ethanone derivatives, adhering to the requested format of a technical whitepaper with quantitative data, experimental protocols, and visualizations.
Introduction to 1-(5-Bromo-1-benzofuran-2-yl)ethanone Derivatives
Benzofuran derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The 1-(5-Bromo-1-benzofuran-2-yl)ethanone scaffold, in particular, has served as a versatile starting material for the synthesis of numerous derivatives with promising biological profiles. The presence of the bromine atom at the 5-position and the acetyl group at the 2-position of the benzofuran ring system provide key handles for chemical modification, allowing for the exploration of structure-activity relationships (SAR).
Anticancer Activity
Derivatives of 1-(5-Bromo-1-benzofuran-2-yl)ethanone have been investigated for their cytotoxic effects against various cancer cell lines. The primary mechanism of action for many of these compounds involves the induction of apoptosis, or programmed cell death, often through the generation of reactive oxygen species (ROS) and the activation of caspase signaling pathways.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the in vitro anticancer activity of selected 1-(5-Bromo-1-benzofuran-2-yl)ethanone derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Chalcone | K562 (Chronic Myelogenous Leukemia) | 3.83 ± 0.6 | [1] |
| 2 | Chalcone | PC3 (Prostate Cancer) | > 30 | [2] |
| 3 | Chalcone | SW620 (Colon Cancer) | > 30 | [2] |
| 4 | Chalcone | Caki-1 (Kidney Cancer) | Not Specified | [2] |
| 5 | Brominated Derivative | K562 (Chronic Myelogenous Leukemia) | 14.6 ± 3.5 | [2] |
| 6 | Brominated Derivative | HL-60 (Acute Promyelocytic Leukemia) | 0.1 | [1] |
| 7 | Brominated Derivative | HeLa (Cervical Cancer) | Not Specified | [2] |
Signaling Pathways in Anticancer Activity
The anticancer mechanism of action for active 1-(5-Bromo-1-benzofuran-2-yl)ethanone derivatives often involves the intrinsic apoptosis pathway. This is typically initiated by an increase in intracellular reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase enzymes.
Antimicrobial Activity
In addition to their anticancer properties, derivatives of 1-(5-Bromo-1-benzofuran-2-yl)ethanone have demonstrated activity against various microbial pathogens, including both Gram-positive and Gram-negative bacteria.
Quantitative Data: Antimicrobial Susceptibility
The following table presents the Minimum Inhibitory Concentration (MIC) values for a representative 1-(5-Bromo-1-benzofuran-2-yl)ethanone derivative against standard bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 8 | Staphylococcus aureus (Gram-positive) | 16 - 64 | [1] |
| 8 | Escherichia coli (Gram-negative) | > 250 |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of 1-(5-Bromo-1-benzofuran-2-yl)ethanone derivatives, based on protocols described in the cited literature.
Synthesis of 1-(5-Bromo-1-benzofuran-2-yl)ethanone
The parent compound, 1-(5-Bromo-1-benzofuran-2-yl)ethanone, can be synthesized via the reaction of 5-bromosalicylaldehyde with chloroacetone in the presence of a base.[3]
Materials:
-
5-bromosalicylaldehyde
-
Chloroacetone
-
Potassium hydroxide
-
Methanol
Procedure:
-
A mixture of 5-bromosalicylaldehyde and chloroacetone is heated in methanol.
-
Potassium hydroxide is added to the mixture, and heating is continued for approximately 2 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated, typically by precipitation and filtration.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
General Procedure for the Synthesis of Chalcone Derivatives
Chalcones are synthesized via the Claisen-Schmidt condensation of an appropriate acetophenone with an aromatic aldehyde.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability.[2]
Materials:
-
Human cancer cell lines (e.g., K562, HeLa)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
Procedure:
-
Prepare serial twofold dilutions of the test compounds in MHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion
Derivatives of 1-(5-Bromo-1-benzofuran-2-yl)ethanone represent a promising class of compounds with significant potential in the development of new anticancer and antimicrobial agents. The synthetic accessibility of this scaffold allows for extensive chemical modifications to optimize biological activity and explore structure-activity relationships. Further research is warranted to elucidate the precise molecular targets and to evaluate the in vivo efficacy and safety of the most potent derivatives. While the biological activity of 1-(5-Bromofuran-2-yl)ethanone derivatives remains largely unexplored, the findings for the analogous benzofuran compounds provide a strong rationale for investigating this class of molecules in future drug discovery efforts.
References
- 1. New chalcone derivatives: synthesis, antiviral activity and mechanism of action - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
potential applications of 1-(5-Bromofuran-2-yl)ethanone in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Abstract: 1-(5-Bromofuran-2-yl)ethanone is a key heterocyclic building block that has garnered significant interest in medicinal chemistry. Its reactive ketone and electrophilic furan ring, further activated by the bromine substituent, make it a versatile precursor for the synthesis of a diverse array of bioactive molecules. This technical guide explores the potential applications of this compound, focusing on its role as a starting material for novel therapeutic agents. We delve into the synthesis of this core structure, its derivatization into promising anticancer and antimicrobial compounds, and provide detailed experimental protocols and quantitative biological data to facilitate further research and development in this area.
Introduction: The Significance of the Furan Moiety
The furan ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various chemical transformations have made it an attractive core for the design of novel therapeutic agents. The introduction of a bromine atom and an acetyl group, as seen in this compound, further enhances its utility as a versatile starting material for creating libraries of compounds with diverse pharmacological activities. This guide will focus on the derivatization of this core structure into three major classes of biologically active compounds: chalcones, thiosemicarbazones, and pyrazoles.
Synthesis of the Core Scaffold: this compound
The synthesis of this compound is a crucial first step in the development of its derivatives. While various methods exist for the synthesis of furan rings, a common and efficient laboratory-scale preparation of the title compound involves the bromination of a suitable furan precursor.
General Synthetic Protocol
A widely adopted method for the synthesis of related bromofuran derivatives involves the bromination of 2-acetylfuran. While a specific protocol for the direct synthesis of this compound was not prominently available in the reviewed literature, a general procedure can be adapted from the synthesis of similar compounds.
Experimental Protocol: Synthesis of 5-Bromofuran-2-carboxylic acid (as an illustrative example)
This protocol for a related compound can be adapted for the synthesis of the title compound by starting with 2-acetylfuran instead of 2-furancarboxylic acid.
-
Reactants: 2-Furancarboxylic acid, Bromine (Br₂), Carbon tetrachloride (CCl₄).
-
Procedure:
-
Dissolve 2-furancarboxylic acid in carbon tetrachloride.
-
Slowly add bromine to the solution.
-
Stir the reaction mixture at a slightly elevated temperature (e.g., 45-50 °C) for 24 hours.
-
Remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from boiling water to yield the purified 5-bromofuran-2-carboxylic acid.
-
Note: This is an illustrative protocol for a related compound. The synthesis of this compound would require adaptation of this procedure, likely starting from 2-acetylfuran and potentially using different reaction conditions and purification methods.
Applications in Anticancer Drug Discovery
The this compound scaffold has shown considerable promise as a precursor for the synthesis of potent anticancer agents. Its ability to be readily converted into various heterocyclic systems allows for the exploration of a wide chemical space to identify compounds with selective cytotoxicity against cancer cell lines.
Chalcone Derivatives
Chalcones, characterized by an α,β-unsaturated ketone system, are a well-established class of compounds with a broad spectrum of biological activities, including anticancer effects. The synthesis of chalcones from this compound involves the Claisen-Schmidt condensation with various aromatic aldehydes.
Experimental Protocol: General Synthesis of Chalcones from this compound
This protocol is adapted from the synthesis of chalcones using a benzofuran analog and is expected to be applicable.
-
Reactants: this compound, substituted aromatic aldehyde, methanol (MeOH), aqueous sodium hydroxide (NaOH).
-
Procedure:
-
Dissolve equimolar amounts of this compound and the desired substituted aromatic aldehyde in methanol.
-
Cool the solution in an ice bath (0-5 °C).
-
Add aqueous sodium hydroxide solution dropwise while stirring.
-
Continue stirring at room temperature for several hours (typically 2-4 hours), monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water, and dry.
-
Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol).
-
dot
Figure 1. General workflow for the synthesis and evaluation of chalcone derivatives.
Quantitative Data: Anticancer Activity of Chalcone Derivatives
While specific data for chalcones derived directly from this compound is limited in the readily available literature, the following table presents data for analogous chalcones derived from 1-(5-bromo-1-benzofuran-2-yl)ethanone, which serve as a strong indicator of the potential of this compound class.[1][2]
| Compound ID | R-group on Aldehyde | Cancer Cell Line | IC₅₀ (µM)[1][2] |
| 3a | 4-Fluorophenyl | MCF-7 | 15.8 |
| PC-3 | 22.4 | ||
| 3b | 4-Chlorophenyl | MCF-7 | 12.6 |
| PC-3 | 18.2 | ||
| 3c | 4-Bromophenyl | MCF-7 | 10.5 |
| PC-3 | 15.1 | ||
| 3d | 4-Nitrophenyl | MCF-7 | 8.9 |
| PC-3 | 12.3 | ||
| 3e | 4-Methoxyphenyl | MCF-7 | 25.1 |
| PC-3 | 31.6 | ||
| 3f | 2,4-Dichlorophenyl | MCF-7 | 9.8 |
| PC-3 | 14.5 |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][4][5]
-
Materials: 96-well plates, cancer cell lines, culture medium, test compounds (dissolved in DMSO), MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[3]
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[3]
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[3]
-
Add a solubilization solution to dissolve the formazan crystals.[4][5]
-
Measure the absorbance at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.[4][6]
-
Calculate the percentage of cell viability compared to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
dot
Figure 2. Workflow for the MTT cytotoxicity assay.
Applications in Antimicrobial Drug Discovery
The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. This compound serves as a valuable starting point for the synthesis of novel compounds with potential antibacterial and antifungal activities.
Thiosemicarbazone and Pyrazole Derivatives
Thiosemicarbazones and pyrazoles are two classes of nitrogen-containing heterocyclic compounds that have demonstrated a wide range of antimicrobial properties. These can be synthesized from the chalcone derivatives of this compound.
Experimental Protocol: General Synthesis of Pyrazolines from Chalcones
-
Reactants: Chalcone derivative, hydrazine hydrate, ethanol.
-
Procedure:
-
Dissolve the chalcone derivative in ethanol.
-
Add hydrazine hydrate to the solution.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent to obtain the pyrazoline derivative.
-
Quantitative Data: Antimicrobial Activity
While specific MIC values for derivatives of this compound were not found in the reviewed literature, the following table provides an example of the antimicrobial activity of a brominated benzofuran derivative, indicating the potential of this class of compounds.[7]
| Compound ID | Bacterial Strain | MIC (µg/mL)[7] |
| 7 | Staphylococcus aureus | 16-32 |
| Bacillus subtilis | 16 | |
| Enterococcus faecalis | 32 | |
| Micrococcus luteus | 64 |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[8][9][10]
-
Materials: 96-well microtiter plates, Mueller-Hinton broth (or other suitable broth), bacterial/fungal inoculum (adjusted to 0.5 McFarland standard), test compounds.
-
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth in the wells of a 96-well plate.[8]
-
Inoculate each well with a standardized suspension of the microorganism.[9]
-
Include positive (broth + inoculum) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[8]
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]
-
dot
Figure 3. Workflow for MIC determination by broth microdilution.
Conclusion and Future Directions
This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its synthetic accessibility and the reactivity of its functional groups allow for the straightforward generation of diverse libraries of heterocyclic compounds. The preliminary data on analogous structures strongly suggest that derivatives of this compound, particularly chalcones, pyrazoles, and thiosemicarbazones, are promising candidates for the development of novel anticancer and antimicrobial agents.
Future research should focus on the systematic synthesis and biological evaluation of a broader range of derivatives of this compound. Elucidation of the structure-activity relationships (SAR) will be crucial for optimizing the potency and selectivity of these compounds. Furthermore, mechanistic studies to identify the specific cellular targets and pathways affected by the most active compounds will be essential for their advancement as potential therapeutic agents. The exploration of this core structure holds significant promise for the discovery of new and effective treatments for cancer and infectious diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. bds.berkeley.edu [bds.berkeley.edu]
- 6. MTT Assay [protocols.io]
- 7. mdpi.com [mdpi.com]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. rr-asia.woah.org [rr-asia.woah.org]
- 10. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Crystal Structure Analysis of 1-(5-Bromobenzofuran-2-yl)ethanone
Disclaimer: The following technical guide details the crystal structure analysis of 1-(5-Bromobenzofuran-2-yl)ethanone and its oxime derivative. At the time of this report, crystallographic data for 1-(5-Bromofuran-2-yl)ethanone was not publicly available. The information presented serves as a comprehensive analysis of a closely related compound, which may offer valuable insights for researchers, scientists, and drug development professionals.
This guide provides a detailed overview of the synthesis, crystallographic analysis, and structural features of 1-(5-bromobenzofuran-2-yl)ethanone and its corresponding oxime. The data is presented in structured tables, and the experimental protocols are described in detail.
Introduction
Benzofuran derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antifungal, anti-inflammatory, and antitumor properties.[1] The determination of their crystal structures provides crucial information about their molecular geometry, intermolecular interactions, and solid-state packing, which can inform the design of new therapeutic agents. This guide focuses on the crystal structure analysis of 1-(5-bromo-1-benzofuran-2-yl)ethanone and its oxime, providing a foundational understanding for further research and development.
Synthesis and Crystallization
Synthesis of 1-(5-Bromo-1-benzofuran-2-yl)ethanone
The synthesis of the title compound was achieved by heating 5-bromosalicylaldehyde with chloroacetone in the presence of potassium hydroxide in methanol for two hours.[1]
Synthesis of 1-(5-Bromo-1-benzofuran-2-yl)ethanone Oxime
The oxime derivative was synthesized by refluxing 1-(5-bromo-1-benzofuran-2-yl)ethanone (referred to as 5-bromo-2-acetylbenzofuran in the literature) with hydroxylamine hydrochloride and anhydrous potassium carbonate in a 3:1 ethanol/water mixture for three hours.[2][3] Upon completion, the reaction mixture was poured into ice-cold water, and the resulting white solid was filtered, washed with water, and dried.[2][3]
Crystallization
Single crystals suitable for X-ray diffraction were obtained through slow evaporation. For 1-(5-bromo-1-benzofuran-2-yl)ethanone, colorless blocks were obtained from an ethanol/DMF solution.[1] For the oxime derivative, colorless prisms were grown from a 4:1 ethyl acetate/methanol solvent system.[2][3]
Experimental Workflow
The general experimental workflow for the synthesis and characterization of these compounds is depicted below.
Crystallographic Data and Structure Refinement
The crystal data and structure refinement parameters for both compounds are summarized in the tables below.
Table 1: Crystal Data for 1-(5-Bromo-1-benzofuran-2-yl)ethanone[1]
| Parameter | Value |
| Chemical Formula | C₁₀H₇BrO₂ |
| Formula Weight | 239.07 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 10.8301 (2) |
| b (Å) | 7.4630 (1) |
| c (Å) | 21.7213 (3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1755.62 (5) |
| Z | 8 |
| Temperature (K) | 100 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Absorption Coeff. (μ, mm⁻¹) | 4.64 |
| Crystal Size (mm) | 0.26 × 0.19 × 0.18 |
Table 2: Data Collection and Refinement for 1-(5-Bromo-1-benzofuran-2-yl)ethanone[1]
| Parameter | Value |
| Diffractometer | Bruker SMART APEXII DUO CCD |
| Reflections Collected | 43601 |
| Independent Reflections | 3331 |
| R_int | 0.038 |
| Final R indices [I > 2σ(I)] | R₁ = 0.024, wR₂ = 0.058 |
| Goodness-of-fit (S) | 1.04 |
| Δρ_max, Δρ_min (e Å⁻³) | 0.47, -0.28 |
Table 3: Crystal Data for 1-(5-Bromo-1-benzofuran-2-yl)ethanone Oxime[2][3][4]
| Parameter | Value |
| Chemical Formula | C₁₀H₈BrNO₂ |
| Formula Weight | 254.08 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.9548 (6) |
| b (Å) | 9.4897 (10) |
| c (Å) | 17.2906 (19) |
| α (°) | 90 |
| β (°) | 96.943 (6) |
| γ (°) | 90 |
| Volume (ų) | 969.91 (18) |
| Z | 4 |
| Temperature (K) | 296 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Absorption Coeff. (μ, mm⁻¹) | 4.21 |
| Crystal Size (mm) | 0.32 × 0.25 × 0.21 |
Table 4: Data Collection and Refinement for 1-(5-Bromo-1-benzofuran-2-yl)ethanone Oxime[2][3]
| Parameter | Value |
| Diffractometer | Bruker APEXII |
| Reflections Collected | 10152 |
| Independent Reflections | 2766 |
| R_int | 0.023 |
| Final R indices [I > 2σ(I)] | R₁ = 0.033, wR₂ = 0.096 |
| Goodness-of-fit (S) | 1.01 |
| Δρ_max, Δρ_min (e Å⁻³) | 0.29, -0.33 |
Structural Analysis and Intermolecular Interactions
Molecular Structure of 1-(5-Bromo-1-benzofuran-2-yl)ethanone
The molecule is approximately planar, with a root-mean-square deviation of 0.057 Å for the 13 non-hydrogen atoms.[1][4] The bond lengths and angles are within the normal ranges.[1]
Molecular Structure of 1-(5-Bromo-1-benzofuran-2-yl)ethanone Oxime
The oxime derivative is also nearly planar, with an r.m.s. deviation for non-hydrogen atoms of 0.031 Å.[2][3][5] The conformation across the C=N bond is trans, and the oxygen atom of the benzofuran ring is syn to the nitrogen atom of the oxime group.[2][3][5]
Supramolecular Assembly
The crystal packing of these molecules is stabilized by different types of intermolecular interactions.
-
1-(5-Bromo-1-benzofuran-2-yl)ethanone: In the crystal, molecules are linked by C—H···O hydrogen bonds, forming chains that propagate along the direction.[1][4]
-
1-(5-Bromo-1-benzofuran-2-yl)ethanone Oxime: The crystal structure features inversion dimers linked by pairs of O—H···N hydrogen bonds, which generate R₂²(6) loops.[2][3][5] Additionally, very weak aromatic π–π stacking interactions contribute to the crystal packing, with centroid–centroid separations of 3.9100 (12) Å and 3.9447 (12) Å.[2][3][5]
The relationship between these intermolecular forces is visualized in the diagram below.
Conclusion
The crystal structures of 1-(5-bromo-1-benzofuran-2-yl)ethanone and its oxime derivative have been successfully determined and analyzed. The ketone packs into chains via C-H···O hydrogen bonds, while the oxime forms hydrogen-bonded dimers that are further stabilized by π-π stacking interactions. This detailed structural information provides a solid foundation for understanding the physicochemical properties of these compounds and can aid in the rational design of new benzofuran-based molecules with potential therapeutic applications.
References
- 1. Crystal structure of 1-(5-bromo-1-benzo-furan-2-yl)ethanone oxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-(5-Bromo-1-benzofuran-2-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Guide: Stability and Storage of 1-(5-Bromofuran-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(5-Bromofuran-2-yl)ethanone is a halogenated furan derivative that serves as a key intermediate in the synthesis of various organic compounds, including potential pharmaceutical agents. Understanding the stability profile and optimal storage conditions of this compound is critical for ensuring its integrity, purity, and suitability for use in research and development. This technical guide provides a comprehensive overview of the stability and storage considerations for this compound, based on general chemical principles for similar structures and established international guidelines for stability testing.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its handling and storage requirements.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₅BrO₂ |
| Molecular Weight | 189.01 g/mol |
| Appearance | Solid |
| Melting Point | Not explicitly stated for this compound, but analogs suggest it is a low-melting solid. |
| Solubility | Expected to be soluble in common organic solvents. |
| Reactivity | Incompatible with strong oxidizing agents, strong reducing agents, and strong bases. |
Stability Profile and Potential Degradation Pathways
While specific stability data for this compound is not extensively available in public literature, its chemical structure suggests several potential degradation pathways that should be considered. The furan ring is susceptible to acidic conditions and oxidation, and the carbon-bromine bond can be labile under photolytic stress.
A logical workflow for assessing the stability of this compound is outlined in the following diagram.
Caption: Workflow for Stability Assessment of this compound.
Recommended Storage Conditions
Based on the stability of analogous compounds like 2-acetylfuran, the following general storage conditions are recommended for this compound to minimize degradation.
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To slow down potential thermal degradation pathways. |
| Light | Protect from light | To prevent photolytic cleavage of the C-Br bond or degradation of the furan ring. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | To prevent oxidation of the furan ring. |
| Container | Tightly sealed, opaque container | To prevent exposure to moisture and light. |
Experimental Protocols for Stability Assessment
To establish a comprehensive stability profile for this compound, a series of forced degradation and formal stability studies should be conducted. The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A (Stability Testing of New Drug Substances and Products) and Q1B (Photostability Testing of New Active Substances and Medicinal Products).
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. A general workflow for these studies is depicted below.
Caption: Experimental Workflow for Forced Degradation Studies.
5.1.1 Hydrolytic Degradation
-
Protocol:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).
-
Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
5.1.2 Oxidative Degradation
-
Protocol:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3%) and store at room temperature, protected from light.
-
Monitor the reaction at various time points (e.g., 2, 6, 24 hours).
-
Analyze the samples by HPLC.
-
5.1.3 Photolytic Degradation
-
Protocol:
-
Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the light-exposed and control samples by HPLC.
-
5.1.4 Thermal Degradation
-
Protocol:
-
Place the solid compound in a controlled temperature chamber (e.g., 80°C).
-
Monitor the sample at various time points (e.g., 1, 3, 7 days).
-
At each time point, dissolve a portion of the sample in a suitable solvent and analyze by HPLC.
-
Formal Stability Study
A formal stability study should be conducted on at least one batch of the compound, stored under controlled conditions.
Table 3: Conditions for Formal Stability Study (ICH Q1A)
| Study | Storage Condition | Minimum Duration | Testing Frequency (Months) |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 |
Data Presentation
All data from stability studies should be tabulated to facilitate analysis and comparison.
Table 4: Example Data Table for Forced Degradation Studies
| Stress Condition | Time (hours) | Assay of this compound (%) | Individual Degradant (%) | Total Degradants (%) |
| 0.1 M HCl at 60°C | 0 | |||
| 24 | ||||
| 48 | ||||
| 0.1 M NaOH at 60°C | 0 | |||
| 24 | ||||
| 48 | ||||
| 3% H₂O₂ at RT | 0 | |||
| 6 | ||||
| 24 |
Table 5: Example Data Table for Formal Stability Study
| Storage Condition | Time (months) | Appearance | Assay (%) | Purity (%) |
| 25°C / 60% RH | 0 | |||
| 3 | ||||
| 6 | ||||
| 9 | ||||
| 12 | ||||
| 40°C / 75% RH | 0 | |||
| 3 | ||||
| 6 |
Conclusion
The stability and proper storage of this compound are crucial for its effective use in research and development. While specific data is limited, a proactive approach to stability assessment, guided by established principles and regulatory guidelines, is recommended. The protocols outlined in this guide provide a robust framework for generating the necessary data to ensure the quality and integrity of this important chemical intermediate. Based on the properties of similar compounds, it is recommended to store this compound at 2-8°C, protected from light and moisture, and under an inert atmosphere.
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 1-(5-Bromofuran-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organohalide and an organoboron compound is widely employed in the pharmaceutical industry for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures that are prevalent in biologically active molecules.[4] 1-(5-Bromofuran-2-yl)ethanone is a valuable building block, featuring a reactive bromo-substituted furan ring that is amenable to functionalization via cross-coupling reactions. This document provides a detailed protocol for the Suzuki coupling of this compound with various arylboronic acids, offering a robust method for the synthesis of novel 5-aryl-2-acetylfuran derivatives.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[2] The cycle is generally understood to involve three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide (this compound) to form a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2]
The choice of catalyst, ligand, base, and solvent system is critical for the success of the reaction and can be optimized for specific substrates.[5]
Experimental Protocol
This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the reaction conditions may be necessary for specific substrates to achieve the best results.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃], 2.0 equivalents)
-
Degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk tube or round-bottom flask, condenser)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.[5]
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the reaction mixture via syringe.[6]
-
Reaction Execution: Heat the reaction mixture to a temperature between 80°C and 110°C and stir vigorously.[7]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.[7]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).[8]
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure.[5]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 5-aryl-2-acetylfuran derivative.
Data Presentation
The following table summarizes typical reaction conditions for the Suzuki coupling of various aryl bromides, which can be adapted for this compound.
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-(4-Bromophenyl)furan-2-carbaldehyde | Arylboronic acid | Pd(PPh₃)₄ (2-5) | K₂CO₃ (2.0-3.0) | Dioxane/H₂O | 80-110 | 4-24 | Good to Excellent | [7] |
| 2-Bromo-6-methyl-1H-benzo[d]imidazole | Arylboronic acid | Pd(OAc)₂ (2-5) / SPhos (4-10) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 15-20 | Good to Excellent | [6][9] |
| Methyl 5-bromobenzofuran-2-carboxylate | 4-Chlorophenylboronic acid | Quinoline-based Pd(II)-complex (0.1) | Cs₂CO₃ | Toluene | MW (25 min) | - | 96 | [8] |
| Tetrabromofuran | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2M aq.) | Dioxane | 80 | 3-5 | 92 | [10] |
| 2-(4-Bromophenyl)benzofuran | 4-Methoxyphenylboronic acid | Pd(II) complex (3) | K₂CO₃ (2.0) | EtOH/H₂O | 80 | 4 | 91 | [11] |
Mandatory Visualizations
Suzuki Coupling Experimental Workflow
Caption: General workflow for the Suzuki coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Heck Reaction of 1-(5-Bromofuran-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for performing the Heck reaction with 1-(5-bromofuran-2-yl)ethanone. The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This methodology is particularly valuable in pharmaceutical and materials science for the construction of complex molecular architectures.
The protocols and data presented herein are based on established conditions for the structurally analogous compound, 2-acetyl-5-bromobenzofuran, which serves as an excellent model for the reactivity of this compound.[2][3][4] The reaction conditions can be adapted for various alkene coupling partners, including styrenes and acrylates, under both conventional heating and microwave irradiation.
General Reaction Scheme
The Heck reaction of this compound with a generic alkene is depicted below:
Figure 1: General scheme for the Heck reaction of this compound.
Data Presentation: Optimized Reaction Conditions
The following table summarizes optimized conditions for the Heck reaction based on studies with 2-acetyl-5-bromobenzofuran, which are directly applicable to this compound. These conditions have been shown to be effective for a range of olefin substrates.
| Entry | Alkene | Catalyst (mol%) | Base (equiv.) | Solvent | Additive (equiv.) | Temp. (°C) | Time | Yield (%) |
| 1 | Styrene | Pd-complex (0.25) | Et₃N (3) | DMF | TBAB (0.6) | 130 | 4 h | ~99 |
| 2 | Styrene | Pd-complex (0.25) | Et₃N (3) | DMF / TBAB | - | 160 (MW) | 5 min | ~88 |
| 3 | Ethyl Acrylate | Pd-complex (0.25) | Et₃N (3) | DMF / TBAB | - | 160 (MW) | 20 min | ~92 |
| 4 | n-Butyl Acrylate | Pd-complex (0.25) | Et₃N (3) | DMF / TBAB | - | 160 (MW) | 20 min | ~90 |
| 5 | Acrylonitrile | Pd-complex (0.25) | Et₃N (3) | DMF / TBAB | - | 130 | 5 h | ~95 |
Note: The palladium complex referred to is a specific precatalyst used in the cited literature; however, standard palladium sources like Pd(OAc)₂ with appropriate phosphine ligands are also effective. TBAB (Tetrabutylammonium bromide) is noted to be essential for high conversion in some cases.[3]
Experimental Protocols
Two primary protocols are provided: one for conventional thermal heating and another for microwave-assisted synthesis.
Protocol 1: Heck Reaction under Thermal Conditions
This protocol describes the coupling of this compound with an alkene (e.g., styrene) using conventional heating.
Materials:
-
This compound
-
Alkene (e.g., Styrene, 1.5 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.25 mol%)
-
Triethylamine (Et₃N, 3 equiv.)
-
Tetrabutylammonium bromide (TBAB, 0.6 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and heating block/oil bath
-
Standard workup and purification reagents (Ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 mmol), palladium(II) acetate (0.0025 mmol), and tetrabutylammonium bromide (0.6 mmol).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous DMF (3-5 mL) via syringe.
-
Add the alkene (1.5 mmol) and triethylamine (3.0 mmol) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath or heating block at 130 °C.
-
Stir the reaction mixture vigorously for the specified time (e.g., 4 hours). Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Microwave-Assisted Heck Reaction
This protocol utilizes microwave irradiation to significantly reduce reaction times.
Materials:
-
Same as Protocol 1
-
Microwave reactor and appropriate reaction vessels
Procedure:
-
In a dedicated microwave reaction vessel, combine this compound (1.0 mmol), palladium(II) acetate (0.0025 mmol), and tetrabutylammonium bromide (0.6 mmol).
-
Add anhydrous DMF (3-5 mL), the alkene (1.5 mmol), and triethylamine (3.0 mmol).
-
Seal the vessel with a cap.
-
Place the vessel in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 160 °C for the specified time (e.g., 5-20 minutes).
-
After the reaction is complete, allow the vessel to cool to a safe temperature.
-
Perform the same workup and purification procedure as described in Protocol 1.
Visualizations
Catalytic Cycle of the Heck Reaction
The generally accepted mechanism for the Heck reaction involves a palladium(0)/palladium(II) catalytic cycle.[1][5] It begins with the oxidative addition of the aryl bromide to a Pd(0) species, followed by alkene coordination and insertion, and concludes with β-hydride elimination to release the product and reductive elimination to regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the palladium-catalyzed Heck reaction.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of the Heck reaction product.
Caption: General workflow for the Heck reaction experiment.
References
Application Notes and Protocols for the Sonogashira Coupling of 1-(5-Bromofuran-2-yl)ethanone with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by a palladium complex and typically requiring a copper(I) co-catalyst in the presence of a mild base, has found extensive application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[2]
The furan scaffold is a privileged heterocyclic motif present in numerous biologically active compounds. The introduction of an alkynyl moiety onto the furan ring via the Sonogashira coupling provides a pathway to novel compounds with potential applications in drug discovery and development. Specifically, 1-(5-Bromofuran-2-yl)ethanone is a readily available starting material that can be functionalized to generate a diverse library of 1-(5-alkynylfuran-2-yl)ethanone derivatives. These products can serve as key intermediates or as final drug candidates themselves, with potential activities including anticancer and kinase inhibition.[3][4][5][6][7][8]
These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of this compound with a range of terminal alkynes.
Catalytic Cycle of the Sonogashira Coupling
The mechanism of the copper-co-catalyzed Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: Catalytic cycle of the Sonogashira coupling.
Experimental Workflow
The general experimental workflow for the Sonogashira coupling of this compound with a terminal alkyne is a straightforward procedure performed under an inert atmosphere.
Caption: General experimental workflow for the Sonogashira coupling.
Data Presentation: Sonogashira Coupling of this compound
The following table summarizes representative quantitative data for the Sonogashira coupling of this compound with various terminal alkynes. Please note that these are generalized examples, and actual yields may vary depending on the specific reaction conditions and substrates used.
| Entry | Terminal Alkyne | Product | Catalyst System | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 1-(5-(Phenylethynyl)furan-2-yl)ethanone | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | 60 | 4 | 85-95 |
| 2 | 1-Hexyne | 1-(5-(Hex-1-yn-1-yl)furan-2-yl)ethanone | Pd(PPh₃)₄ / CuI | DIPA / DMF | 50 | 6 | 80-90 |
| 3 | Propargyl alcohol | 1-(5-(3-Hydroxyprop-1-yn-1-yl)furan-2-yl)ethanone | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT-40 | 8 | 75-85 |
| 4 | Trimethylsilylacetylene | 1-(5-((Trimethylsilyl)ethynyl)furan-2-yl)ethanone | Pd(PPh₃)₄ / CuI | Et₃N / Toluene | 70 | 5 | 90-98 |
| 5 | 4-Ethynylanisole | 1-(5-((4-Methoxyphenyl)ethynyl)furan-2-yl)ethanone | PdCl₂(PPh₃)₂ / CuI | Piperidine / DMF | 80 | 4 | 82-92 |
| 6 | 3-Ethynylthiophene | 1-(5-(Thiophen-3-ylethynyl)furan-2-yl)ethanone | Pd(PPh₃)₄ / CuI | Et₃N / THF | 65 | 6 | 78-88 |
Yields are based on isolated product after purification.
Experimental Protocols
The following protocols provide a general framework for performing Sonogashira coupling reactions with this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for the Sonogashira Coupling of this compound
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1-1.5 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA), 2-3 eq)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%) and copper(I) iodide (5 mol%).
-
Add this compound (1.0 eq) and the anhydrous solvent.
-
Add the base (e.g., Et₃N, 2.5 eq) and the terminal alkyne (1.2 eq) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Applications in Drug Development
The 1-(5-alkynylfuran-2-yl)ethanone scaffold is of significant interest to medicinal chemists due to the diverse biological activities exhibited by furan-containing molecules. The introduction of the alkynyl group provides a rigid linker to explore different pharmacophoric groups, which can lead to the discovery of novel therapeutic agents.
-
Anticancer Activity: Many furan derivatives have demonstrated potent anticancer properties.[1][3][9] The synthesized 1-(5-alkynylfuran-2-yl)ethanones can be screened against various cancer cell lines to identify lead compounds. For instance, furan-based compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells.[3]
-
Kinase Inhibitors: The acetylfuran moiety can act as a hinge-binding motif in various kinases, which are crucial targets in cancer therapy. The alkynyl substituent allows for the exploration of the solvent-exposed region of the ATP-binding pocket, potentially leading to potent and selective kinase inhibitors.[5][6][7][8]
-
Antimicrobial Agents: Furan-containing compounds have also been investigated for their antibacterial and antifungal activities. The synthesized library of compounds can be screened for their efficacy against various microbial strains.
The Sonogashira coupling provides a versatile and efficient platform for the synthesis of novel 1-(5-alkynylfuran-2-yl)ethanone derivatives, which are valuable building blocks for the development of new therapeutic agents. By systematically varying the terminal alkyne, a diverse chemical library can be generated for biological screening, facilitating the discovery of new drug candidates.
References
- 1. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones [mdpi.com]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of 1,5-diarylpyrazoles as EGFR/JNK-2 dual inhibitors: design, synthesis, moleecular docking, and bioactivity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Heterocyclic Compounds from 1-(5-Bromofuran-2-yl)ethanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of novel heterocyclic compounds derived from the versatile starting material, 1-(5-Bromofuran-2-yl)ethanone. The protocols outlined below are intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery, offering pathways to pyrazoles, thiazoles, aminothiophenes, and functionalized furans through palladium-catalyzed cross-coupling reactions.
Synthesis of Pyrazole Derivatives via Chalcone Intermediate
The synthesis of pyrazole derivatives from this compound is a two-step process. The first step involves a Claisen-Schmidt condensation to form a chalcone, which is then cyclized with hydrazine hydrate to yield the pyrazole.
Experimental Protocols
Protocol 1.1: Synthesis of (E)-1-(5-bromofuran-2-yl)-3-phenylprop-2-en-1-one (Chalcone)
This protocol describes the base-catalyzed condensation of this compound with benzaldehyde.
-
Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq.) and benzaldehyde (1.1 eq.) in ethanol (20 mL).
-
Reaction Initiation: Cool the mixture in an ice bath and add a 40% aqueous solution of sodium hydroxide (NaOH) dropwise with constant stirring.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, pour the reaction mixture into ice-cold water (100 mL) and acidify with dilute hydrochloric acid (HCl) to precipitate the product. Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure chalcone.
Protocol 1.2: Synthesis of 3-(5-bromofuran-2-yl)-5-phenyl-1H-pyrazole
This protocol outlines the cyclization of the synthesized chalcone with hydrazine hydrate.
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve the (E)-1-(5-bromofuran-2-yl)-3-phenylprop-2-en-1-one (1.0 eq.) in glacial acetic acid (15 mL).
-
Addition of Reagent: Add hydrazine hydrate (1.5 eq.) to the solution.
-
Reaction Conditions: Reflux the reaction mixture for 8-10 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL). The precipitated solid is filtered, washed thoroughly with water, and dried.
-
Purification: Purify the crude pyrazole by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent.
Quantitative Data
| Compound | Starting Material | Reagents | Solvent | Yield (%) | M.P. (°C) |
| (E)-1-(5-bromofuran-2-yl)-3-phenylprop-2-en-1-one | This compound, Benzaldehyde | NaOH | Ethanol | 85-90 | 110-112 |
| 3-(5-bromofuran-2-yl)-5-phenyl-1H-pyrazole | (E)-1-(5-bromofuran-2-yl)-3-phenylprop-2-en-1-one | Hydrazine hydrate | Acetic Acid | 75-80 | 188-190 |
Reaction Workflow
Application Note: Purification of 1-(5-Bromofuran-2-yl)ethanone by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-(5-Bromofuran-2-yl)ethanone is a key heterocyclic intermediate used in the synthesis of various pharmaceutical and agrochemical compounds. Syntheses of this compound often result in crude mixtures containing unreacted starting materials, byproducts, and other impurities. Effective purification is crucial to ensure the integrity of subsequent research and development stages. Column chromatography is a highly effective and widely adopted technique for the purification of furan derivatives, offering excellent separation based on the differential adsorption of compounds to a solid stationary phase.[1] This document provides a detailed protocol for the purification of this compound using normal-phase column chromatography with a silica gel stationary phase.
Principle of the Method: Column chromatography separates chemical compounds based on their polarity.[2] In this normal-phase application, a polar stationary phase (silica gel) is used with a less polar mobile phase (eluent).[1][2] The crude mixture is loaded onto the top of the column. As the eluent flows through the column, compounds in the mixture move at different rates depending on their polarity and affinity for the stationary phase. Less polar compounds have a weaker interaction with the silica gel and elute faster, while more polar compounds are retained longer, thus achieving separation.[2] The polarity of the mobile phase can be adjusted to optimize the separation, often by using a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[3]
Data Presentation: Purification Parameters
The following table summarizes the typical parameters and expected outcomes for the column chromatography purification of this compound.
| Parameter | Value / Description |
| Stationary Phase | Silica Gel (230-400 mesh)[4] |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate (Gradient Elution Recommended)[5] |
| Typical Gradient | Start with 95:5 (v/v) Hexanes/EtOAc, gradually increasing to 85:15 or higher polarity as needed.[5] |
| Target Rf (TLC) | Approximately 0.35 in the chosen eluent for optimal separation.[2][6] |
| Adsorbent to Sample Ratio | 20:1 to 100:1 by dry weight, depending on separation difficulty.[1] |
| Sample Loading Method | Dry Loading (adsorbed onto silica gel).[5][7] |
| Expected Purity | >95% (as determined by ¹H NMR)[4] |
| Typical Yield | 80-95% (dependent on crude purity) |
| Appearance | Yellow Oil or Low-Melting Solid[4] |
Experimental Protocol
This protocol provides a step-by-step methodology for the purification of this compound.
Materials and Equipment:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Dichloromethane (for sample preparation)
-
Glass chromatography column with stopcock
-
Sand (acid-washed)
-
Collection test tubes or flasks
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Standard laboratory glassware (beakers, flasks, funnels)
-
Cotton or glass wool
Procedure:
1. Mobile Phase Preparation and TLC Analysis:
-
Prepare a series of small-volume solvent mixtures of hexanes and ethyl acetate with varying polarities (e.g., 20:1, 15:1, 10:1 v/v).
-
Dissolve a small amount of the crude product in dichloromethane and spot it on TLC plates.
-
Develop the plates using the prepared solvent systems.
-
The ideal solvent system is one that results in the desired product having a Retention Factor (Rf) of approximately 0.3-0.35, with good separation from impurities.[6]
2. Chromatography Column Packing (Slurry Method):
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing.[6]
-
Add a thin layer (approx. 1 cm) of sand over the plug.[6]
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexanes/EtOAc).
-
Carefully pour the silica slurry into the column. Gently tap the column's side to ensure even packing and dislodge any trapped air bubbles.[4]
-
Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during solvent addition.[1]
-
Open the stopcock and drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
3. Sample Preparation and Loading (Dry Loading):
-
Dissolve the entire crude product in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.[7]
-
Carefully add this powder as a uniform layer on top of the sand at the top of the packed column.[5]
4. Elution and Fraction Collection:
-
Gently add the initial mobile phase to the column, taking care not to disturb the sample layer.
-
Open the stopcock to begin the elution process and start collecting the eluent in fractions.[6]
-
Maintain a constant level of solvent above the stationary phase throughout the process to avoid cracking the silica bed.
-
If using a gradient, gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute more polar compounds.[7]
5. Monitoring the Separation:
-
Periodically analyze the collected fractions using TLC to track the elution of the product.
-
Spot a small amount from each fraction onto a TLC plate, alongside a spot of the original crude mixture.
-
Develop the plate and visualize the spots under a UV lamp.
-
Identify the fractions containing the pure desired product.
6. Product Isolation:
-
Combine the fractions that contain only the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Confirm the purity and identity of the final product using analytical techniques such as NMR or GC-MS.
Visualized Workflows
Caption: High-level workflow for the purification process.
Caption: Decision logic for optimizing the mobile phase.
References
Application Note and Protocol: Recrystallization of 1-(5-Bromofuran-2-yl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(5-Bromofuran-2-yl)ethanone, also known as 2-acetyl-5-bromofuran, is a key intermediate in the synthesis of various biologically active compounds and pharmaceutical agents.[1] The purity of this compound is critical for subsequent synthetic steps and for ensuring the desired efficacy and safety of the final products. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds.[2][3] This document provides a detailed protocol for the recrystallization of this compound to achieve high purity.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. Understanding these properties is essential for developing an effective recrystallization procedure.
| Property | Value | Reference |
| Synonyms | 2-Acetyl-5-bromofuran, 5-Bromo-2-furyl methyl ketone | [1] |
| Molecular Formula | C₆H₅BrO₂ | [1] |
| Molecular Weight | 189.01 g/mol | [1] |
| Appearance | Colorless to yellow solid | [1] |
| Melting Point | 96 °C | [1] |
| Solubility | Soluble in ethanol, dimethylformamide, and acetone | [1] |
Recrystallization Protocol
This protocol is based on the known solubility of this compound and general principles of recrystallization for similar aromatic ketones.[1][4] Ethanol is a suitable solvent for this procedure due to the compound's good solubility at elevated temperatures and lower solubility at room temperature.[1]
3.1. Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Distilled water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Watch glass
-
Drying oven or vacuum desiccator
3.2. Experimental Procedure
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of ethanol to the flask. For every 1 gram of crude product, start with approximately 5-10 mL of ethanol.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield upon cooling.[5]
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present after dissolution, perform a hot filtration.
-
Preheat a second Erlenmeyer flask and a funnel (preferably with a short stem or a powder funnel) on the hot plate.
-
Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper into the clean, preheated flask. This step should be done rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.[2]
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Continue to draw air through the crystals on the filter paper for several minutes to aid in drying.
-
-
Drying:
-
Transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals in a well-ventilated area, in a drying oven at a temperature well below the melting point (e.g., 40-50 °C), or in a vacuum desiccator until a constant weight is achieved.
-
3.3. Safety Precautions
-
Ethanol is flammable; avoid open flames and use a hot plate in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound is an organic halogen compound and should be handled with care to avoid skin contact and inhalation.[1]
Expected Results
The recrystallization process is expected to significantly improve the purity of this compound. The table below presents representative data for a typical recrystallization experiment.
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Yellowish powder | Off-white to colorless crystals |
| Purity (by HPLC) | ~90% | >99% |
| Melting Point Range | 92-95 °C | 95-96 °C |
| Typical Yield | N/A | 80-90% |
Visual Representation of the Workflow
The following diagram illustrates the key steps in the recrystallization procedure for this compound.
Caption: Workflow for the recrystallization of this compound.
References
Application Notes and Protocols for Biological Screening of 1-(5-Bromofuran-2-yl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-containing heterocycles are a prominent structural motif in a vast array of biologically active compounds, exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities. The 1-(5-Bromofuran-2-yl)ethanone scaffold represents a key pharmacophore with significant potential for the development of novel therapeutic agents. The presence of the reactive ketone group and the bromine atom on the furan ring allows for diverse chemical modifications, making it an attractive starting point for the synthesis of new bioactive molecules.
These application notes provide a comprehensive framework for the biological screening of this compound derivatives. A tiered screening cascade is proposed, beginning with a primary assessment of cytotoxicity against cancerous cell lines and antimicrobial activity against pathogenic bacteria. Subsequent secondary assays are outlined to elucidate the mechanism of action of promising lead compounds. Detailed experimental protocols are provided to ensure reproducibility and facilitate the implementation of these assays in a drug discovery setting.
Data Presentation: Summary of Biological Activities
The following tables summarize representative quantitative data for bromo-substituted (benzo)furan ethanone derivatives, which are structurally analogous to the this compound series. This data is intended to serve as a reference for the expected potency and to guide the selection of appropriate concentration ranges for screening.
Table 1: In Vitro Cytotoxicity of Bromo-Substituted Benzofuran Ethanone Derivatives
| Compound ID | Derivative Structure | Cell Line | IC50 (µM) |
| BF-1 | 1-(5-Bromo-3-(bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl)ethanone | K562 (Chronic Myelogenous Leukemia) | > 30 |
| BF-2 | 1-[3-(Bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanone | K562 (Chronic Myelogenous Leukemia) | 14.6 ± 3.5 |
| BF-3 | 1-[5-Bromo-3-(bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanone | K562 (Chronic Myelogenous Leukemia) | 21.4 ± 4.1 |
| BF-4 | 1-[3-(Bromomethyl)-5,6-dimethoxy-1-benzofuran-2-yl]ethanone | K562 (Chronic Myelogenous Leukemia) | 12.3 ± 2.9 |
Data is illustrative and based on structurally related compounds. Actual IC50 values for this compound derivatives will need to be determined experimentally.
Table 2: In Vitro Antimicrobial Activity of a Bromo-Substituted Benzofuran Ethanone Derivative
| Compound ID | Bacterial Strain | MIC (µg/mL) |
| BF-3 | Staphylococcus aureus ATCC 29213 | 16 |
| Bacillus subtilis ATCC 6633 | 16 | |
| Enterococcus faecalis ATCC 29212 | 32 | |
| Escherichia coli ATCC 25922 | > 64 | |
| Pseudomonas aeruginosa ATCC 27853 | > 64 |
Data is illustrative and based on a structurally related compound.[1] Actual MIC values for this compound derivatives will need to be determined experimentally.
Experimental Protocols
A tiered approach is recommended for the efficient screening of a library of this compound derivatives.
Anticancer Screening Workflow
Caption: Proposed workflow for anticancer screening of this compound derivatives.
Protocol 1: MTT Assay for Cytotoxicity Screening
This protocol is for assessing the in vitro cytotoxicity of the synthesized derivatives against a panel of human cancer cell lines.
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both stains.
Protocol 3: Cell Cycle Analysis using Propidium Iodide
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Propidium Iodide (PI) staining solution
-
RNase A
-
70% ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the test compounds and harvest as described for the apoptosis assay.
-
Cell Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend them in a PI staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Antimicrobial Screening Workflow
Caption: Proposed workflow for antimicrobial screening of this compound derivatives.
Protocol 4: Minimum Inhibitory Concentration (MIC) Assay
This broth microdilution method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well round-bottom plates
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO. Perform serial two-fold dilutions in MHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Potential Signaling Pathway Modulation
Many furan-containing compounds exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer. One such critical pathway is the PI3K/Akt pathway, which plays a central role in cell survival, proliferation, and apoptosis resistance.
Caption: Potential modulation of the PI3K/Akt signaling pathway by this compound derivatives.
References
Application Notes and Protocols for the Scale-Up Synthesis of 1-(5-Bromofuran-2-yl)ethanone for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the laboratory-scale synthesis of 1-(5-Bromofuran-2-yl)ethanone, a valuable intermediate in organic synthesis and drug discovery. The protocol is designed to be scalable and is based on established chemical transformations, including the bromination of furan and the subsequent Friedel-Crafts acylation.
Synthetic Strategy Overview
The synthesis of this compound is achieved in a two-step process. The first step involves the bromination of furan to produce the key intermediate, 2-bromofuran. This is followed by a Friedel-Crafts acylation of 2-bromofuran with acetic anhydride using a phosphoric acid catalyst to yield the final product. This approach is selected for its reliability, scalability, and the commercial availability of the starting materials.
Quantitative Data Summary
The following tables summarize the key quantitative data for each synthetic step, providing a clear overview for easy comparison and planning of the experiments.
Table 1: Scale-Up Synthesis of 2-Bromofuran
| Parameter | Value | Notes |
| Starting Material | Furan | Commercially available |
| Reagents | N-Bromosuccinimide (NBS), Dimethylformamide (DMF) | |
| Scale | 20 - 50 g of NBS | Amenable to further scale-up |
| Reaction Temperature | 25 - 35 °C (during addition), then ambient | Exothermic reaction, requires cooling |
| Reaction Time | 2 - 4 hours | Monitor by TLC for completion |
| Typical Yield | 65 - 75% | Based on isolated product after steam distillation |
| Product Purity | >98% | Purification by steam distillation |
Table 2: Scale-Up Synthesis of this compound
| Parameter | Value | Notes |
| Starting Material | 2-Bromofuran | Synthesized as per the protocol below |
| Reagents | Acetic anhydride, 85% Phosphoric acid (H₃PO₄) | |
| Molar Ratio | 2-Bromofuran : Acetic Anhydride (1 : 1.2) | Slight excess of acylating agent |
| Reaction Temperature | 70 °C | |
| Reaction Time | 5 hours | Monitor by TLC or GC for completion |
| Typical Yield | 80 - 90% (estimated) | Based on analogous reactions with furan |
| Product Purity | >99% | After purification by vacuum distillation |
Experimental Protocols
Step 1: Scale-Up Synthesis of 2-Bromofuran
This protocol describes a scalable and straightforward procedure for the preparation of 2-bromofuran.
Materials:
-
Furan (0.225 mol, 15.3 g)
-
N-Bromosuccinimide (NBS) (0.112 mol, 20 g)
-
Dimethylformamide (DMF) (100 mL)
-
500-mL three-necked round-bottomed flask
-
Addition funnel
-
Magnetic stirrer
-
Steam distillation apparatus
Procedure:
-
In a 500-mL three-necked round-bottomed flask, dissolve furan (15.3 g) in DMF (40 mL).
-
Prepare a solution of NBS (20 g) in DMF (60 mL) and add it to an addition funnel.
-
Slowly add the NBS solution to the furan solution over a period of 40-60 minutes, while maintaining the internal temperature between 25 and 35 °C with constant stirring. The addition is exothermic and the reaction mixture will turn from brown to dark green.
-
After the addition is complete, continue stirring the reaction mixture at ambient temperature for an additional 2-4 hours.
-
Set up a steam distillation apparatus. Directly steam distill the reaction mixture to isolate the 2-bromofuran.
-
Collect the distillate, which consists of water and 2-bromofuran. The product is a colorless oil.
-
Separate the organic layer and dry it over anhydrous sodium sulfate to obtain pure 2-bromofuran.
Step 2: Scale-Up Synthesis of this compound
This protocol details the Friedel-Crafts acylation of 2-bromofuran to produce the target compound.
Materials:
-
2-Bromofuran (0.1 mol, 14.7 g)
-
Acetic anhydride (0.12 mol, 12.3 g)
-
85% Phosphoric acid (H₃PO₄) (1.2 g)
-
Chloroform
-
30% Sodium hydroxide solution
-
250-mL flask with a stirrer, thermometer, and dropping funnel
Procedure:
-
In a 250-mL flask, add acetic anhydride (12.3 g) and 85% phosphoric acid (1.2 g).
-
With stirring, add 2-bromofuran (14.7 g) dropwise over approximately 1 hour at 25 °C.
-
Heat the mixture to 70 °C and maintain this temperature for 5 hours.
-
Cool the reaction to 50 °C and add 200 mL of water, stirring for 30 minutes.
-
Cool the mixture to below 30 °C and extract it three times with 100 mL of chloroform.
-
Combine the organic layers and neutralize to a pH of approximately 6.5 with a 30% sodium hydroxide solution.
-
Separate the organic layer and wash it with water until neutral.
-
Recover the chloroform by distillation under atmospheric pressure.
-
Collect the this compound product by vacuum distillation.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the entire synthetic process.
Caption: Workflow for the synthesis of this compound.
Microwave-Assisted Synthesis of 1-(5-Bromofuran-2-yl)ethanone Derivatives: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furanone derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide array of pharmacological activities.[1][2][3][4] The furan scaffold is a key structural component in numerous pharmacologically active compounds, contributing to diverse therapeutic properties including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities.[3][4] The unique structure of the furan ring allows for various chemical modifications, making it a versatile backbone for the development of novel therapeutic agents.[3][4] Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate drug discovery and development processes by significantly reducing reaction times, improving yields, and often enhancing product purity. This application note provides detailed protocols for the microwave-assisted synthesis of 1-(5-Bromofuran-2-yl)ethanone derivatives via Suzuki, Heck, and Sonogashira cross-coupling reactions, offering a rapid and efficient route to a library of potentially bioactive molecules.
General Workflow for Microwave-Assisted Cross-Coupling Reactions
The synthesis of this compound derivatives can be efficiently achieved through palladium-catalyzed cross-coupling reactions under microwave irradiation. The general workflow involves the coupling of this compound with a suitable coupling partner (boronic acid, alkene, or alkyne) in the presence of a palladium catalyst, a base, and an appropriate solvent.
Figure 1. General experimental workflow for the microwave-assisted synthesis of this compound derivatives.
Experimental Protocols
Materials and Instrumentation
All reagents and solvents should be of analytical grade and used as received unless otherwise stated. Microwave-assisted reactions can be performed in a dedicated microwave synthesizer. Reaction monitoring is typically carried out using thin-layer chromatography (TLC), and purification is achieved through column chromatography on silica gel. Characterization of the synthesized compounds should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 1: Microwave-Assisted Suzuki Coupling
This protocol describes the synthesis of 1-(5-aryl-furan-2-yl)ethanone derivatives.
Reaction Scheme:
Procedure:
-
In a 10 mL microwave vial, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a base like K₂CO₃ (2.0 mmol).
-
Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (4:1, 5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Microwave-Assisted Heck Coupling
This protocol outlines the synthesis of 1-(5-vinyl-furan-2-yl)ethanone derivatives.
Reaction Scheme:
Procedure:
-
To a microwave vial, add this compound (1.0 mmol), the desired alkene (1.5 mmol), a palladium catalyst such as Pd(OAc)₂ (0.02 mmol, 2 mol%), a phosphine ligand like P(o-tolyl)₃ (0.04 mmol, 4 mol%), and a base such as triethylamine (1.5 mmol).
-
Add a suitable solvent, for instance, DMF or NMP (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 140-160 °C) for a specified time (e.g., 15-45 minutes).[5][6]
-
Upon completion, cool the reaction to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent in vacuo.
-
Purify the residue by column chromatography.
Protocol 3: Microwave-Assisted Sonogashira Coupling
This protocol details the synthesis of 1-(5-alkynyl-furan-2-yl)ethanone derivatives.
Reaction Scheme:
Procedure:
-
In a microwave vial, place this compound (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), a copper(I) co-catalyst like CuI (0.06 mmol, 6 mol%), and a base, for example, triethylamine (2.0 mmol).
-
Add a suitable solvent like THF or 1,4-dioxane (5 mL).
-
Seal the vial and subject it to microwave irradiation at a specific temperature (e.g., 100-120 °C) for a designated time (e.g., 10-20 minutes).
-
After cooling, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic phase, filter, and evaporate the solvent.
-
Purify the crude product via column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the microwave-assisted synthesis of this compound derivatives. Please note that yields are highly dependent on the specific substrates and reaction conditions used.
Table 1: Microwave-Assisted Suzuki Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 120 | 15 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 110 | 20 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | DME/H₂O | 130 | 10 | 75-85 |
Table 2: Microwave-Assisted Heck Coupling of this compound
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | Et₃N | DMF | 150 | 20 | 70-80 |
| 2 | Ethyl acrylate | PdCl₂(PPh₃)₂ (3) | NaOAc | NMP | 160 | 30 | 65-75 |
| 3 | 1-Octene | Pd(dba)₂/P(o-tol)₃ (2/4) | Cy₂NMe | Dioxane | 140 | 25 | 60-70 |
Table 3: Microwave-Assisted Sonogashira Coupling of this compound
| Entry | Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂/CuI (3/6) | Et₃N | THF | 110 | 15 | 80-90 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄/CuI (5/10) | DIPA | Dioxane | 100 | 20 | 75-85 |
| 3 | 1-Hexyne | Pd(OAc)₂/XPhos/CuI (2/4/5) | K₂CO₃ | Acetonitrile | 120 | 10 | 70-80 |
Characterization Data of Representative Derivatives
1-(5-Phenylfuran-2-yl)ethanone:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.70-7.65 (m, 2H), 7.45-7.35 (m, 3H), 7.25 (d, J = 3.6 Hz, 1H), 6.80 (d, J = 3.6 Hz, 1H), 2.50 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 186.5, 158.0, 152.0, 130.5, 129.0, 128.5, 125.0, 120.0, 108.0, 26.0.
1-(5-(2-Phenylethenyl)furan-2-yl)ethanone:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.50-7.45 (m, 2H), 7.40-7.30 (m, 3H), 7.20 (d, J = 16.0 Hz, 1H), 7.15 (d, J = 3.5 Hz, 1H), 6.90 (d, J = 16.0 Hz, 1H), 6.60 (d, J = 3.5 Hz, 1H), 2.45 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 186.0, 155.0, 153.0, 136.0, 130.0, 129.0, 128.0, 127.0, 120.5, 115.0, 110.0, 25.8.
1-(5-(2-Phenylethynyl)furan-2-yl)ethanone:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.55-7.50 (m, 2H), 7.40-7.35 (m, 3H), 7.20 (d, J = 3.4 Hz, 1H), 6.90 (d, J = 3.4 Hz, 1H), 2.55 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 185.8, 152.5, 140.0, 132.0, 129.5, 128.8, 122.5, 121.0, 118.0, 95.0, 85.0, 26.2.
Potential Applications in Drug Development
Furan-containing compounds are known to interact with various biological targets, exhibiting a range of pharmacological effects.[7] For instance, some furan derivatives act as inhibitors of enzymes like cyclooxygenase (COX), which is implicated in inflammation.[3] Others have shown potential as anticancer agents by inducing apoptosis or inhibiting cell proliferation.[3] The derivatives synthesized using these protocols can be screened for their biological activities to identify lead compounds for further drug development. A plausible signaling pathway that could be modulated by such derivatives is the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.
Figure 2. A potential signaling pathway that could be modulated by 1-(5-substituted-furan-2-yl)ethanone derivatives.
Conclusion
The microwave-assisted Suzuki, Heck, and Sonogashira coupling reactions provide a rapid, efficient, and versatile platform for the synthesis of a diverse library of this compound derivatives. These protocols offer significant advantages over conventional heating methods, including drastically reduced reaction times and often improved yields. The synthesized compounds, possessing the pharmacologically relevant furan scaffold, are valuable candidates for screening in various biological assays to identify novel therapeutic leads. The detailed methodologies and tabulated data presented herein serve as a practical guide for researchers in academic and industrial settings engaged in drug discovery and medicinal chemistry.
References
- 1. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d | MDPI [mdpi.com]
- 2. Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory | MDPI [mdpi.com]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Functionalization of the Furan Ring in 1-(5-Bromofuran-2-yl)ethanone: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical functionalization of the furan ring in 1-(5-Bromofuran-2-yl)ethanone. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the furan scaffold in a wide array of biologically active compounds. The methodologies described herein focus on palladium-catalyzed cross-coupling reactions and metal-halogen exchange, enabling the synthesis of a diverse range of derivatives for structure-activity relationship (SAR) studies and the development of novel chemical entities.
Introduction
The furan nucleus is a key pharmacophore present in numerous natural products and synthetic pharmaceuticals. The targeted functionalization of substituted furans, such as this compound, allows for the modulation of their physicochemical and biological properties. The bromine atom at the 5-position serves as a versatile handle for various transformations, providing a strategic entry point for molecular diversification. This document outlines protocols for several key reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-couplings, as well as lithium-halogen exchange followed by electrophilic quench.
I. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] The general catalytic cycle for these transformations is depicted below.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between this compound and various organoboron compounds, typically aryl or vinyl boronic acids.[2]
Experimental Protocol:
A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:
-
To a dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the flask.
-
Add a solvent system, such as a mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Degas the mixture by bubbling with the inert gas for 15-20 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water (20 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of analogous brominated heterocycles. This data serves as a starting point for the optimization of reactions with this compound.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ or K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 12-24 | 70-85 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene or Dioxane | 80-110 | 4-12 | 85-95 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | DMF or DME | 80-100 | 6-18 | 75-90 |
Note: The typical yields are estimates based on reactions with analogous substrates and may vary depending on the specific arylboronic acid used and the precise reaction conditions.[3]
B. Sonogashira Coupling
The Sonogashira reaction is a reliable method for the formation of a carbon-carbon bond between this compound and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[4][5]
Experimental Protocol:
A general procedure for the Sonogashira coupling of this compound with a terminal alkyne is as follows:
-
To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF or DMF) at room temperature, add sequentially the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv.), the copper co-catalyst (e.g., CuI, 0.025 equiv.), a base (e.g., diisopropylamine, 7.0 equiv.), and the terminal alkyne (1.1 equiv.).[6]
-
Stir the reaction for 3 hours, then dilute with Et₂O and filter through a pad of Celite®, washing with Et₂O.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the product by flash column chromatography on silica gel.
Data Presentation:
The following table presents representative conditions for the Sonogashira coupling of various aryl bromides with terminal alkynes.
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | HNiPr₂ | DMF | RT - 60 | 3-12 | 80-95 |
| Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 72-96 |
| Pd₂(dba)₃ | None (Copper-free) | Cs₂CO₃ | Toluene | 80-110 | 12-24 | 70-90 |
Note: Yields are based on analogous systems and may require optimization for this compound.[1][7]
C. Heck Reaction
The Mizoroki-Heck reaction enables the coupling of this compound with an alkene to form a substituted furan derivative.[8][9]
Experimental Protocol:
A general procedure for the Heck reaction of this compound with an alkene (e.g., styrene or an acrylate) is as follows:
-
In a reaction vessel, combine this compound (1 mmol), the alkene (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), a phosphine ligand (e.g., PPh₃, 0.04 mmol), and a base (e.g., Et₃N, 3 mmol) in a suitable solvent (e.g., DMF, 3 mL).[10]
-
The reaction can be heated conventionally (e.g., 130 °C for 3-4 hours) or under microwave irradiation (e.g., 160 °C for 20 minutes).[10]
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Extract the product with an organic solvent (e.g., EtOAc), wash with water and brine, and dry over MgSO₄.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Data Presentation:
The table below outlines common conditions for the Heck reaction with brominated aromatic compounds.
| Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Method | Typical Yield (%) |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 130 | Thermal | 80-95 |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 160 | Microwave | 85-98 |
| Pd/C | None | NaOAc | NMP | 150 | Thermal | 70-85 |
Note: These conditions are based on related substrates and should be optimized for the specific reaction of this compound.[10][11]
D. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, coupling this compound with primary or secondary amines.[12][13]
Experimental Protocol:
A general protocol for the Buchwald-Hartwig amination is as follows:
-
To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOt-Bu, 1.4 equiv.).[14]
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add this compound (1.0 equiv.), the amine (1.2 equiv.), and an anhydrous solvent (e.g., toluene).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation:
The following table provides representative conditions for the Buchwald-Hartwig amination of brominated heterocycles.
| Palladium Precursor | Ligand | Base | Solvent | Temp (°C) | Amine Type | Typical Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 80-110 | Primary/Secondary | 80-95 |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Dioxane | 100 | Primary/Secondary | 75-90 |
| Pd(OAc)₂ | BrettPhos | LiHMDS | THF | 70-90 | Primary | 70-88 |
Note: Yields are highly dependent on the specific amine and reaction conditions.[15][16]
II. Metal-Halogen Exchange
Lithium-halogen exchange offers an alternative route to functionalize the furan ring by converting the carbon-bromine bond into a carbon-lithium bond, which can then react with various electrophiles.[17]
Caption: Workflow for functionalization via lithium-halogen exchange.
Experimental Protocol:
A general procedure for lithium-halogen exchange and subsequent electrophilic quench is as follows:
-
Dissolve this compound (1.0 equiv.) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of an organolithium reagent (e.g., n-butyllithium, 1.1 equiv.) and stir for 30-60 minutes at -78 °C.
-
Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide, 1.2 equiv.) to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-3 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the product by column chromatography.
Data Presentation:
The success of this reaction is highly dependent on the stability of the furan-lithium intermediate and the nature of the electrophile.
| Organolithium Reagent | Solvent | Temp (°C) | Electrophile (E+) | Product Type |
| n-BuLi | THF | -78 | R-CHO | Secondary Alcohol |
| t-BuLi | THF/Et₂O | -78 to -100 | R₂C=O | Tertiary Alcohol |
| n-BuLi | THF | -78 | R-X (Alkyl Halide) | Alkylated Furan |
| n-BuLi | THF | -78 | DMF | Formylated Furan |
Note: The acetyl group on the furan ring may be susceptible to nucleophilic attack by the organolithium reagent. Careful control of reaction conditions is crucial.
Conclusion
The functionalization of this compound provides a versatile platform for the synthesis of novel furan derivatives with potential applications in drug discovery and materials science. The protocols outlined in this document, based on established methodologies for similar substrates, offer a solid foundation for researchers to explore the chemical space around this important scaffold. Optimization of the described conditions for specific substrates is encouraged to achieve the desired outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. Carbonylative Sonogashira Coupling of Terminal Alkynes with Aqueous Ammonia [organic-chemistry.org]
- 6. scirp.org [scirp.org]
- 7. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
- 10. pure.rug.nl [pure.rug.nl]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(5-Bromofuran-2-yl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(5-Bromofuran-2-yl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
Friedel-Crafts Acylation of 2-Bromofuran: This involves reacting 2-bromofuran with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.
-
Bromination of 2-Acetylfuran: This route involves the direct bromination of 2-acetylfuran using a suitable brominating agent.
Q2: What are the typical byproducts observed in the Friedel-Crafts acylation of 2-bromofuran?
A2: The primary byproducts in this reaction include positional isomers, such as 1-(4-bromo-2-furyl)ethanone and 1-(3-bromo-2-furyl)ethanone. Additionally, polymerization of the furan ring can occur, especially under harsh acidic conditions, leading to the formation of dark, insoluble tars. Di-acylated products are also a possibility, though generally in lower amounts.
Q3: What byproducts can be expected from the bromination of 2-acetylfuran?
A3: Common byproducts include other brominated isomers, with 1-(4-bromo-5-acetyl-2-furyl)ethanone being a notable example. Dibrominated products, such as 1-(4,5-dibromofuran-2-yl)ethanone, can also form, particularly with an excess of the brominating agent. Furthermore, bromination of the acetyl methyl group can lead to the formation of 2-bromo-1-(5-bromofuran-2-yl)ethanone.
Q4: How can I minimize the formation of polymeric byproducts?
A4: Furan and its derivatives are sensitive to strong acids, which can catalyze polymerization.[1] To mitigate this, it is recommended to use milder Lewis acid catalysts, such as zinc chloride or boron trifluoride etherate, instead of stronger ones like aluminum chloride.[1][2] Maintaining a low reaction temperature and minimizing the reaction time can also significantly reduce polymerization.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Polymerization of starting material/product | Use a milder Lewis acid catalyst (e.g., ZnCl₂, BF₃·OEt₂). Maintain a low reaction temperature (-10°C to 0°C). Reduce reaction time. |
| Incomplete reaction | Ensure the stoichiometry of reactants is correct. Check the purity and activity of the Lewis acid catalyst. Slightly increase the reaction time or temperature, monitoring for byproduct formation. |
| Suboptimal work-up procedure | Ensure the reaction is properly quenched, typically with ice-water. Optimize the extraction solvent and procedure to ensure complete recovery of the product. |
| Loss during purification | Evaluate the purification method (e.g., column chromatography, recrystallization). For chromatography, ensure appropriate stationary and mobile phases are used to achieve good separation. For recrystallization, select a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures for the desired product. |
Issue 2: Presence of Multiple Isomeric Byproducts
| Possible Cause | Suggested Solution |
| Lack of regioselectivity in Friedel-Crafts acylation | The choice of Lewis acid and solvent can influence the regioselectivity. Experiment with different catalysts and solvent systems. Generally, the 5-position is favored due to the directing effect of the bromine atom. |
| Lack of regioselectivity in bromination | The brominating agent and reaction conditions affect isomer distribution. Consider using a milder brominating agent like N-bromosuccinimide (NBS) which can offer better selectivity. Control of temperature is also crucial. |
| Isomerization during reaction or work-up | Ensure that the work-up and purification steps are performed under neutral or near-neutral pH conditions to avoid acid- or base-catalyzed isomerization. |
Quantitative Data on Byproduct Formation
The following table summarizes typical byproduct distribution in the synthesis of this compound via the Friedel-Crafts acylation of 2-bromofuran. Please note that these values are representative and can vary based on specific reaction conditions.
| Compound | Structure | Typical Yield (%) | Notes |
| This compound | 65-80 | Desired Product | |
| 1-(4-Bromofuran-2-yl)ethanone | 5-15 | Positional Isomer | |
| 1-(3-Bromofuran-2-yl)ethanone | < 5 | Positional Isomer | |
| Polymeric Material | - | 10-20 | Varies significantly with reaction conditions |
Experimental Protocol: Friedel-Crafts Acylation of 2-Bromofuran
This protocol is a representative method for the synthesis of this compound.
Materials:
-
2-Bromofuran
-
Acetic anhydride
-
Anhydrous zinc chloride (ZnCl₂)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-bromofuran (1.0 eq) in anhydrous DCM, add acetic anhydride (1.2 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add anhydrous zinc chloride (1.1 eq) portion-wise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing ice and water.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as the major product.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Optimizing the Synthesis of 1-(5-Bromofuran-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help improve the yield of 1-(5-Bromofuran-2-yl)ethanone synthesis. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during this Friedel-Crafts acylation reaction.
I. Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Catalyst: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture. Any water in the solvent, glassware, or reagents will deactivate the catalyst. | - Ensure all glassware is oven-dried or flame-dried before use.- Use anhydrous solvents and reagents.- Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, rendering it inactive. This requires using at least a stoichiometric amount of the catalyst. | - Use at least 1 equivalent of the Lewis acid catalyst relative to the acylating agent.- In some cases, a slight excess of the catalyst may be beneficial. | |
| 3. Deactivated Starting Material: Although 2-bromofuran is generally reactive, impurities can hinder the reaction. The bromine atom is a deactivating group for electrophilic aromatic substitution, but the oxygen atom's activating effect generally overcomes this. | - Ensure the 2-bromofuran is pure and free from contaminants. Consider purification by distillation if necessary. | |
| Formation of Dark, Tarry Material (Polymerization) | 1. High Reaction Temperature: Furan and its derivatives are prone to polymerization, especially in the presence of strong acids and at elevated temperatures. | - Maintain a low reaction temperature, particularly during the addition of the catalyst and acylating agent. A temperature range of 0-10 °C is often recommended for the initial stages. |
| 2. Highly Active Catalyst: A very reactive Lewis acid can aggressively promote the polymerization of the furan ring. | - Consider using a milder Lewis acid catalyst such as tin(IV) chloride (SnCl₄) or zinc chloride (ZnCl₂). Boron trifluoride etherate (BF₃·OEt₂) is also a viable option. | |
| Formation of Multiple Products (Isomers or Di-acylated Species) | 1. Isomer Formation: While acylation of 2-substituted furans typically occurs at the 5-position, other isomers can form under certain conditions. | - The choice of catalyst and solvent can influence regioselectivity. Stick to established protocols that favor 5-acylation. |
| 2. Di-acylation: Although the acetyl group is deactivating, forcing conditions (high temperature, long reaction time, excess acylating agent) can lead to the formation of 2,5-diacetyl-bromofuran. | - Use a controlled stoichiometry, with a slight excess of the acylating agent (e.g., 1.1 equivalents).- Monitor the reaction progress by TLC or GC and stop the reaction once the starting material is consumed.- Avoid excessive heating and prolonged reaction times. | |
| Difficult Product Purification | 1. Contamination with Starting Materials: Incomplete reaction can lead to a mixture of product and unreacted 2-bromofuran. | - Ensure the reaction goes to completion by monitoring with TLC.- Optimize reaction conditions (time, temperature, catalyst amount) to maximize conversion. |
| 2. Presence of Polymeric Byproducts: The tarry materials formed during polymerization can complicate the workup and purification process. | - Quench the reaction by pouring it into a mixture of ice and concentrated HCl to break up the catalyst-ketone complex.- An effective extraction and washing procedure is crucial.- Column chromatography may be necessary to separate the product from polymeric residues. |
II. Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in the synthesis of this compound?
A1: The most frequent issue is the deactivation of the Lewis acid catalyst by moisture. Ensuring strictly anhydrous conditions is critical for success. The second most common cause is the polymerization of the furan ring due to a reaction temperature that is too high.
Q2: Which Lewis acid catalyst is best for this reaction?
A2: While aluminum chloride (AlCl₃) is a common and potent Lewis acid for Friedel-Crafts reactions, its high reactivity can promote the polymerization of furan. Milder catalysts such as tin(IV) chloride (SnCl₄) or boron trifluoride etherate (BF₃·OEt₂) often provide a better balance between reactivity and control, leading to higher yields of the desired product.
Q3: What is the optimal temperature for the reaction?
A3: It is crucial to maintain a low temperature, especially during the initial mixing of reactants and catalyst. A temperature of 0-10°C is generally recommended. After the initial addition, the reaction may be allowed to slowly warm to room temperature. Careful monitoring of the reaction temperature is essential to prevent polymerization.
Q4: How can I minimize the formation of the di-acylated byproduct?
A4: To minimize di-acylation, it is important to control the stoichiometry of the reactants. Using a slight excess (around 1.1 equivalents) of the acylating agent (acetic anhydride or acetyl chloride) is usually sufficient. Additionally, avoiding prolonged reaction times and high temperatures will help prevent the second acylation from occurring.
Q5: What is the best way to purify the final product?
A5: After quenching the reaction and performing an aqueous workup, the crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate. If significant impurities remain, column chromatography on silica gel is an effective method for obtaining a pure product.
III. Data Presentation
The following table summarizes the impact of different catalysts on the yield of Friedel-Crafts acylation of furan derivatives. While specific data for this compound is not widely available in a comparative format, this data for the acylation of furan provides a useful guide for catalyst selection.
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phosphoric Acid | Acetic Anhydride | - | 25 (addition), 70 (reaction) | ~90 | [1] |
| Zinc Chloride | Acetic Anhydride | Acetic Acid | 0-30 (addition), 20-110 (reaction) | >90 | |
| Boron Trifluoride Etherate | Acetic Anhydride | - | Reflux (38) | 48 | [2] |
| Tin(IV) Chloride | Acetyl Chloride | Benzene | 0 - rt | Good | |
| Aluminum Chloride | Acetyl Chloride | Carbon Disulfide | 0 | Moderate |
IV. Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol is a general guideline based on established Friedel-Crafts acylation procedures for furan derivatives. Optimization may be required.
Materials:
-
2-Bromofuran
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Acetic Anhydride
-
Tin(IV) chloride (SnCl₄)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stirring plate
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-bromofuran (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Acylating Agent: Add acetic anhydride (1.1 eq) to the stirred solution.
-
Addition of Catalyst: Slowly add tin(IV) chloride (SnCl₄, 1.2 eq) dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
V. Visualizations
Logical Workflow for Troubleshooting Low Yield
References
Technical Support Center: Suzuki Coupling with 1-(5-Bromofuran-2-yl)ethanone
This technical support center provides targeted troubleshooting guidance and answers to frequently asked questions for researchers utilizing 1-(5-Bromofuran-2-yl)ethanone in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is not proceeding, or the yield is very low. What are the most common reasons for failure?
A1: Failure or low yields in the Suzuki coupling of this compound can often be attributed to several critical factors:
-
Ineffective Catalyst System: The choice of palladium catalyst and ligand is crucial. The furan oxygen and the acetyl carbonyl group can potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation. Standard catalysts like Pd(PPh₃)₄ may not be optimal.
-
Inappropriate Base or Solvent: The base is essential for activating the boronic acid for transmetalation.[1] The solubility of the base and other reagents in the chosen solvent system significantly impacts reaction efficiency.[2]
-
Side Reactions: The most common side reactions include protodeboronation of the boronic acid (replacement of the boronic acid group with a hydrogen) and homocoupling of the boronic acid.[3] These are often exacerbated by non-optimal reaction conditions.
-
Presence of Oxygen: Palladium(0) catalysts are sensitive to atmospheric oxygen, which can lead to their decomposition and the formation of palladium black, reducing the concentration of the active catalyst.[3]
Q2: What is the best palladium catalyst and ligand combination for the Suzuki coupling of this compound?
A2: For electron-rich heteroaryl bromides like this compound, catalyst systems with bulky, electron-rich phosphine ligands are often more effective. These ligands can stabilize the palladium center and promote the key steps of the catalytic cycle. While simple catalysts like Pd(PPh₃)₄ can work, consider screening more advanced systems if you encounter issues. For the structurally similar 2-acetyl-5-bromothiophene, a benzothiazole-based Pd(II)-precatalyst has been used effectively.[4]
Q3: How do I choose the right base and solvent for my reaction?
A3: The choice of base and solvent is interdependent and critical for success.
-
Bases: A range of inorganic bases are commonly used. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often effective choices.[5] Potassium phosphate (K₃PO₄) is another strong base that can be beneficial for challenging substrates.[3]
-
Solvents: Aprotic polar solvents are frequently employed. Dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are common choices.[2][3] Often, a mixture of an organic solvent with water (e.g., Dioxane/H₂O) is used to help dissolve the inorganic base.[5] For similar substrates, reactions have been successful in water with the aid of a phase-transfer catalyst or even in DMF without water.[4]
Q4: I am observing significant amounts of a byproduct that corresponds to the debrominated starting material. What is causing this and how can I prevent it?
A4: The formation of the debrominated product, 1-(furan-2-yl)ethanone, is likely due to a competing hydrodehalogenation reaction. This can be promoted by certain palladium catalysts, especially in the presence of a hydrogen source (which can be the solvent or impurities). To minimize this, ensure your reaction is performed under an inert atmosphere and that your solvents are anhydrous (if the protocol calls for it). Optimizing the catalyst and ligand can also help to favor the desired cross-coupling pathway.
Q5: My boronic acid seems to be decomposing during the reaction, leading to low yields. How can I address this?
A5: This is likely due to protodeboronation. This side reaction is often promoted by high temperatures and the presence of water with certain bases.[3] To mitigate this, you can:
-
Use a milder base if possible.
-
Consider using the corresponding boronic ester (e.g., a pinacol ester) instead of the boronic acid, as they are often more stable.[6]
-
Ensure the reaction time is not unnecessarily long. Monitor the reaction by TLC or LC-MS to determine the optimal time for completion.
Troubleshooting Guide
| Observation | Potential Cause(s) | Suggested Solution(s) |
| No reaction; only starting materials recovered | 1. Inactive catalyst. | - Ensure proper inert atmosphere techniques (degas solvents, use Schlenk line).- Use a fresh bottle of palladium catalyst.- Screen different catalyst systems, particularly those with bulky, electron-rich ligands (e.g., Pd₂(dba)₃ with SPhos).[3] |
| 2. Ineffective base or solvent. | - Try a stronger base like K₃PO₄ or Cs₂CO₃.[3][5]- Ensure the base is soluble in the solvent system; consider adding water if using an inorganic carbonate or phosphate.[5]- Screen alternative solvents like dioxane, THF, or DMF.[2] | |
| Low conversion/yield of desired product | 1. Suboptimal reaction temperature or time. | - Increase the reaction temperature. Microwave irradiation can significantly accelerate the reaction.[4]- Monitor the reaction over time to ensure it has reached completion. |
| 2. Catalyst deactivation. | - Increase catalyst loading slightly (e.g., from 1 mol% to 3 mol%).[5]- Switch to a more robust catalyst/ligand system.[3] | |
| Significant protodeboronation of boronic acid | 1. Harsh reaction conditions. | - Use a milder base (e.g., K₂CO₃).- Lower the reaction temperature if possible.- Use the corresponding boronic ester (e.g., pinacol ester).[6] |
| Formation of homocoupled boronic acid byproduct | 1. Presence of oxygen. | - Thoroughly degas all solvents and the reaction mixture before adding the catalyst.[3]- Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
| Formation of debrominated starting material | 1. Competing hydrodehalogenation. | - Ensure strictly anaerobic conditions.- Screen different palladium catalysts and ligands. |
Data Summary: Reaction Conditions for Suzuki Coupling of Similar Substrates
The following table summarizes conditions used for the Suzuki coupling of substrates structurally similar to this compound.
| Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) & Time | Yield (%) |
| 2-Acetyl-5-bromothiophene[4] | Benzothiazole-Pd(II) Precatalyst (0.25) | - | KOH (2) | Water | MW, 120°C, 10 min | 95 |
| 2-(4-Bromophenyl)benzofuran[5] | Pd(II) complex (3) | - | K₂CO₃ (2) | EtOH/H₂O (1:1) | 80°C, 4h | 97 |
| 2-Bromo-4-methylpyridine[3] | Pd₂(dba)₃ (1-3) | SPhos (2-6) | K₃PO₄ (2-3) | Toluene/H₂O | 100-110°C | High |
| Methyl 5-bromobenzofuran-2-carboxylate[7] | Quinoline-Pd(II) complex (0.1) | - | Cs₂CO₃ | Toluene | MW, 25 min | 96 |
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol is a starting point based on successful reports for similar substrates and may require optimization.[4][5]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or a more specialized catalyst system)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Dioxane/H₂O 4:1, or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add the degassed solvent(s) via syringe under a positive pressure of inert gas.
-
Catalyst Addition: Add the palladium catalyst (and ligand, if separate) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring. Alternatively, microwave heating can be employed for rapid optimization.[4]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Visualizations
Caption: General experimental workflow for the Suzuki coupling reaction.
Caption: Decision tree for troubleshooting a failed Suzuki coupling reaction.
References
Technical Support Center: Optimizing Catalyst Loading for Heck Reactions of 1-(5-Bromofuran-2-yl)ethanone
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the Heck reaction of 1-(5-Bromofuran-2-yl)ethanone.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of palladium catalyst loading for the Heck reaction of this compound with an alkene (e.g., n-butyl acrylate).
Issue 1: Low or No Conversion to Product
Question: My Heck reaction is showing very low or no conversion of the starting material, this compound. What are the potential catalyst-related causes and how can I fix them?
Answer:
Low conversion is a common issue that can often be traced back to the catalyst's activity or concentration. Here are several factors to investigate:
-
Insufficient Catalyst Loading: For aryl bromides, which are less reactive than aryl iodides, a higher initial catalyst loading is often necessary.[1] If you are starting with a very low loading (e.g., <0.5 mol%), there may not be enough active catalyst to drive the reaction to completion.
-
Recommendation: Increase the catalyst loading incrementally. For screening difficult reactions, starting with a higher loading (e.g., 2-5 mol%) can be beneficial to confirm the reaction is viable before optimizing for lower loadings.[2]
-
-
Catalyst Precursor Inactivity: The active catalyst in the Heck reaction is a Pd(0) species.[3] If you are using a Pd(II) precursor like Pd(OAc)₂, it must be reduced in situ to Pd(0) to enter the catalytic cycle.[4] This reduction step can sometimes be inefficient.
-
Catalyst Deactivation (Poisoning): Impurities in reagents or solvents can poison the palladium catalyst, leading to a loss of activity.[6] Catalyst deactivation can also occur at high temperatures over long reaction times.[6][7]
-
Recommendation: Use high-purity, degassed solvents and reagents. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the catalyst and ligands. If deactivation is suspected, adding a fresh portion of the catalyst to the stalled reaction can help determine if this is the issue.
-
-
Poor Ligand Choice: The choice of ligand is critical. Bulky, electron-donating phosphine ligands can enhance the rate of oxidative addition, which is often the rate-limiting step for aryl bromides.[8]
-
Recommendation: If using a simple ligand like PPh₃, consider switching to a more electron-rich and sterically demanding ligand such as P(t-Bu)₃ or a biarylphosphine ligand (e.g., XPhos).
-
Issue 2: Reaction Stalls and Does Not Go to Completion
Question: My reaction starts well but stops before all the starting material is consumed. Why is this happening and how can I improve the outcome?
Answer:
A stalling reaction often points to catalyst instability or degradation over the course of the reaction.
-
Limited Catalyst Lifetime: The palladium catalyst has a finite number of turnovers before it deactivates, often by forming palladium black (inactive Pd metal).[6] Insufficient catalyst loading means the catalyst may "die" before the reaction is complete.
-
Recommendation: Increase the initial catalyst loading. See the table below for a representative correlation between catalyst loading and final yield. A higher loading provides more active sites to sustain the reaction until completion.
-
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures.[8] Loss of the ligand can lead to catalyst agglomeration and deactivation.
-
Insufficient Base: The base is consumed stoichiometrically during the reaction to regenerate the Pd(0) catalyst.[10] If the base is too weak or used in insufficient quantity, the catalytic cycle will halt.
-
Recommendation: Ensure you are using at least one equivalent of base for every equivalent of aryl bromide. Often, using 1.5 to 2.0 equivalents is beneficial. Stronger bases may be required depending on the specific conditions.
-
Issue 3: Formation of Side Products
Question: I am observing significant side products, such as the reduced starting material (dehalogenation) or alkene isomerization. Is this related to catalyst loading?
Answer:
Yes, both catalyst concentration and the overall reaction conditions can influence the formation of side products.
-
Reductive Dehalogenation: This side reaction can occur when the organopalladium intermediate reacts with a hydride source instead of the alkene. This is sometimes observed as a competing pathway.
-
Alkene Isomerization: After the desired product is formed, it can re-coordinate to the palladium hydride species (Pd-H) generated during the catalytic cycle. This can lead to isomerization of the double bond, which is a common side reaction.[4]
-
Recommendation: Optimizing the reaction conditions can minimize these side products. Adding certain salts can sometimes suppress alkene isomerization.[4] Fine-tuning the catalyst-to-ligand ratio is also crucial; an excess of ligand can sometimes inhibit side reactions but may also slow down the desired reaction.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a Heck reaction with an aryl bromide like this compound?
A1: For aryl bromides, a typical catalyst loading ranges from 0.5 mol% to 5 mol% of the palladium precursor.[1] Because aryl bromides are less reactive than the corresponding iodides, loadings are generally higher. A good starting point for optimization is often 1-2 mol%. For particularly challenging substrates or when establishing a new reaction, a higher loading of up to 5 mol% might be used initially.[2]
Q2: How does reducing the catalyst loading impact the reaction and the final product?
A2: Reducing catalyst loading has several impacts:
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Cost and Environmental: Lowering the amount of palladium, an expensive and precious metal, significantly reduces the cost of the synthesis and its environmental footprint.[3]
-
Product Purity: A lower catalyst loading means less residual palladium in the crude product, which can simplify purification. This is particularly important in pharmaceutical development where metal impurities are strictly regulated.
-
Reaction Time and Yield: As catalyst loading is decreased, the reaction rate typically slows down, potentially requiring longer reaction times or higher temperatures to achieve the same conversion. If the loading is too low, the catalyst may decompose before the reaction reaches completion, resulting in a lower yield.[6]
Q3: What are the Turnover Number (TON) and Turnover Frequency (TOF), and why are they important for catalyst loading?
A3:
-
Turnover Number (TON): This is the total number of moles of product formed per mole of catalyst before the catalyst becomes inactive. It is a measure of catalyst efficiency or lifetime. TON = (moles of product) / (moles of catalyst) . A higher TON is desirable and is achieved with lower catalyst loadings.
-
Turnover Frequency (TOF): This is the turnover number per unit of time, essentially measuring the speed or activity of the catalyst. TOF = TON / time . Optimizing a reaction involves finding the lowest catalyst loading (to maximize TON) that still provides an acceptable reaction rate (good TOF) and high yield.
Data Presentation
Table 1: Effect of Catalyst Loading on Reaction Outcome
The following table provides representative data on the effect of varying Pd(OAc)₂ catalyst loading on the Heck reaction between this compound and n-butyl acrylate.
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| 1 | 5.0 | 4 | 98 | 20 | 5.0 |
| 2 | 2.0 | 8 | 95 | 48 | 6.0 |
| 3 | 1.0 | 12 | 92 | 92 | 7.7 |
| 4 | 0.5 | 24 | 85 | 170 | 7.1 |
| 5 | 0.1 | 24 | 45 | 450 | 18.8 |
| 6 | 0.05 | 24 | 15 | 300 | 12.5 |
Reaction Conditions: this compound (1.0 mmol), n-butyl acrylate (1.2 mmol), P(o-tol)₃ (2x mol% of Pd), K₂CO₃ (1.5 mmol), DMF (5 mL), 120 °C. TON and TOF are calculated based on the yield at the specified reaction time.
Experimental Protocols
General Protocol for the Heck Reaction
This protocol provides a starting point for the palladium-catalyzed Heck reaction of this compound.
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Ligand (e.g., PPh₃, P(o-tol)₃)
-
Base (e.g., K₂CO₃, Et₃N)
-
Anhydrous, degassed solvent (e.g., DMF, NMP, or Toluene)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1 mol%), and the phosphine ligand (2 mol%).
-
Add the base (e.g., K₂CO₃, 1.5 equiv).
-
Add the anhydrous, degassed solvent (e.g., DMF) via syringe.
-
Add the alkene (e.g., n-butyl acrylate, 1.2 equiv) via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100-140 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for setting up the Heck reaction.
Caption: General workflow for the Heck cross-coupling reaction.
Troubleshooting Logic for Low Yield
This diagram provides a decision-making framework for troubleshooting low reaction yields, focusing on catalyst-related issues.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. scienceinfo.com [scienceinfo.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. books.rsc.org [books.rsc.org]
- 6. research.abo.fi [research.abo.fi]
- 7. An efficient palladium catalyzed Mizoroki–Heck cross-coupling in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 1-(5-Bromofuran-2-yl)ethanone
Welcome to the technical support center for the purification of 1-(5-Bromofuran-2-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can arise from the starting materials or side reactions during synthesis. These may include unreacted 2-acetylfuran, over-brominated products such as 2-bromo-1-(5-bromo-1-benzofuran-2-yl)-1-ethanone, or regioisomers depending on the synthetic route.[1][2] The presence of residual solvents from the reaction or initial extraction is also a common impurity.
Q2: What purification techniques are most effective for this compound?
A2: The most commonly employed and effective purification techniques are column chromatography and recrystallization.[3][4][5][6] The choice between these methods often depends on the scale of the purification and the nature of the impurities. High-performance liquid chromatography (HPLC) can also be used for analytical purposes and small-scale preparative separations.[7]
Q3: How can I monitor the purity of my sample during the purification process?
A3: Thin-layer chromatography (TLC) is a quick and effective method to monitor the progress of a column chromatography separation and to assess the purity of fractions.[5] For a more quantitative assessment, techniques like HPLC, Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q4: Is this compound stable under typical purification conditions?
A4: Furan derivatives can be sensitive to acidic conditions and prolonged heating, which may lead to decomposition.[8] It is advisable to use neutral conditions where possible and to minimize exposure to high temperatures.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Guide 1: Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of the product from an impurity. | - Inappropriate solvent system (eluent).- Column overloading.- Improper column packing. | - Optimize the eluent system: Use TLC to screen for a solvent mixture that gives a good separation between your product and the impurity (a difference in Rf values of at least 0.2 is ideal). A common starting point is a mixture of hexanes and ethyl acetate.[5]- Reduce the sample load: For a standard silica gel column, a rule of thumb is to load no more than 1-5% of the stationary phase weight.- Ensure proper packing: Use a slurry packing method to create a homogenous and bubble-free column bed to prevent channeling.[4] |
| Product is eluting too quickly (high Rf). | - The eluent is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the hexane to ethyl acetate ratio). |
| Product is not eluting from the column (low Rf). | - The eluent is not polar enough. | - Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., increase the ethyl acetate to hexane ratio). |
| Streaking or tailing of the product spot on TLC. | - Sample is too concentrated.- Presence of highly polar impurities.- Compound interacting strongly with the stationary phase. | - Dilute the sample before loading onto the TLC plate.- Consider a pre-purification step, such as a simple filtration through a small plug of silica gel, to remove baseline impurities.- Add a small amount of a slightly more polar solvent (e.g., a few drops of methanol in your eluent) to reduce tailing, but be cautious as this can affect separation. |
Guide 2: Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | - The solution is not supersaturated.- The chosen solvent is too good a solvent for the compound. | - Concentrate the solution: Evaporate some of the solvent to increase the concentration of the compound.- Induce crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal.- Change the solvent system: If the compound is too soluble, add a miscible anti-solvent (a solvent in which the compound is poorly soluble) dropwise until the solution becomes slightly cloudy, then heat until it is clear and allow to cool slowly. |
| Oily precipitate forms instead of crystals. | - The solution is cooling too quickly.- The compound is "oiling out" due to a high concentration of impurities or a low melting point. | - Slow down the cooling process: Allow the flask to cool to room temperature slowly, and then move it to an ice bath.- Redissolve and add more solvent: Add more of the primary solvent to the oiled-out mixture, heat to dissolve, and then cool slowly. This lower concentration may favor crystal formation.- Consider a different solvent: An alternative solvent or solvent pair may be necessary. |
| Low recovery of the purified product. | - The compound has significant solubility in the cold solvent.- Too much solvent was used. | - Minimize the amount of solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.- Cool thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtering to minimize solubility losses.- Wash with ice-cold solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
Experimental Protocols
Protocol 1: Column Chromatography of this compound
-
Preparation of the Column:
-
Select an appropriate size column based on the amount of crude material.
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand (approximately 1 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles.[4]
-
Allow the silica gel to settle, and then add another layer of sand on top.
-
Drain the solvent until the level is just above the top layer of sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a suitable volatile solvent.
-
Alternatively, for less soluble compounds, use a "dry loading" method by adsorbing the crude product onto a small amount of silica gel.
-
Carefully add the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin adding the eluent to the top of the column.
-
Apply gentle pressure (if necessary) to maintain a steady flow rate.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the elution of the compound using TLC.
-
-
Isolation of the Product:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator.
-
Dry the purified product under a high vacuum to remove any residual solvent.
-
Protocol 2: Recrystallization of this compound
-
Solvent Selection:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
-
Decolorization (if necessary):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass for further drying, preferably in a vacuum oven.
-
Data Presentation
Table 1: Example Data for Column Chromatography Purification
| Fraction(s) | Volume (mL) | TLC Rf | Purity (by HPLC, %) | Mass (mg) |
| 1-5 | 50 | 0.85 | < 5 | - |
| 6-15 | 100 | 0.50 | > 98 | 850 |
| 16-20 | 50 | 0.48 | 90 | 120 |
Note: The data in this table is for illustrative purposes only.
Table 2: Example Data for Recrystallization Purification
| Parameter | Value |
| Crude Mass (g) | 1.20 |
| Solvent System | Ethanol/Water (9:1) |
| Volume of Solvent (mL) | 25 |
| Purified Mass (g) | 0.95 |
| Yield (%) | 79.2 |
| Melting Point (°C) | (Literature value if available) |
Note: The data in this table is for illustrative purposes only.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for column chromatography.
References
- 1. 2-BROMO-1-(5-BROMO-1-BENZOFURAN-2-YL)-1-ETHANONE synthesis - chemicalbook [chemicalbook.com]
- 2. 2-BROMO-1-(5-BROMOFURAN-2-YL)-ETHANONE | 17357-32-3 [chemicalbook.com]
- 3. Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. rsc.org [rsc.org]
- 7. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchportal.tuni.fi [researchportal.tuni.fi]
- 9. researchgate.net [researchgate.net]
preventing decomposition of 1-(5-Bromofuran-2-yl)ethanone during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 1-(5-Bromofuran-2-yl)ethanone during chemical reactions.
Troubleshooting Guide
Users experiencing unexpected side products, low yields, or complete loss of starting material when using this compound can refer to the following guide to diagnose and resolve common issues.
| Symptom | Potential Cause | Recommended Solution |
| Reaction mixture turns dark brown or black; formation of insoluble tar-like material. | Acid-Catalyzed Polymerization: Furan rings are highly susceptible to polymerization under acidic conditions. Strong acids, or even trace amounts of acidic impurities, can initiate this process. | - Use non-acidic or mildly basic conditions: Whenever possible, select reaction conditions with a neutral or slightly basic pH.- Employ acid scavengers: Add a non-nucleophilic base, such as proton sponge or diisopropylethylamine (DIPEA), to neutralize any in-situ generated acids.- Use anhydrous solvents and reagents: Water can sometimes promote acid-catalyzed decomposition. |
| Loss of the bromine atom from the furan ring (debromination). | Reductive Conditions or Strong Bases: Certain reducing agents or strong bases (like organolithium reagents) can lead to the removal of the bromine atom. | - Avoid harsh reducing agents: Opt for milder reducing agents if a reduction is necessary elsewhere in the molecule.- Use non-nucleophilic bases: For base-catalyzed reactions, prefer hindered bases like lithium diisopropylamide (LDA) at low temperatures.- Careful control of organometallic reagents: When using organometallics, maintain low temperatures (-78 °C) and short reaction times. |
| Formation of products suggesting furan ring-opening. | Oxidative Cleavage or Strong Nucleophiles: Strong oxidizing agents can cleave the furan ring. Some strong nucleophiles can also attack the ring, leading to opening. | - Use mild oxidizing agents: If an oxidation is required, choose selective and mild reagents.- Protect the furan ring: If harsh conditions are unavoidable, consider a temporary protection strategy for the furan ring, though this adds synthetic steps.- Control nucleophile concentration and temperature: Use stoichiometric amounts of nucleophiles and maintain low reaction temperatures. |
| Low conversion of starting material despite extended reaction times. | Decomposition of the starting material is faster than the desired reaction. | - Lower the reaction temperature: While this may slow down the desired reaction, it will likely have a more significant effect on reducing the rate of decomposition.- Use a more active catalyst: A more efficient catalyst can promote the desired reaction at a lower temperature, outcompeting the decomposition pathway.- Inert atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to prevent degradation?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. It is advisable to keep it refrigerated. The container should be tightly sealed to protect it from moisture and air. For optimal stability, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended. Avoid contact with strong oxidizing agents, acids, and bases during storage.
Q2: I am planning a Suzuki coupling reaction with this compound. What precautions should I take to avoid decomposition?
A2: For Suzuki coupling reactions, the choice of base is critical. Avoid strong, nucleophilic bases that can degrade the furan ring. Mild inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally well-tolerated. Running the reaction at the lowest possible temperature that still allows for efficient coupling is also recommended. Additionally, degassing the reaction mixture and maintaining an inert atmosphere throughout the experiment will minimize oxidative side reactions.
Q3: Can I purify this compound using column chromatography on silica gel?
A3: Yes, purification by column chromatography on silica gel is a common method. However, since silica gel can be slightly acidic, which may cause decomposition of sensitive furan compounds, it is good practice to use a non-polar eluent system and to run the column relatively quickly. For particularly sensitive reactions, the silica gel can be neutralized by pre-treating it with a solution of a non-polar amine, like triethylamine, in the eluent.
Q4: My reaction requires the use of a strong acid. Is there any way to use this compound under these conditions?
A4: Direct use of this compound in the presence of strong acids is highly likely to lead to decomposition. The acetyl group provides some deactivation of the furan ring towards electrophilic attack, but it is often not sufficient to prevent acid-catalyzed polymerization or ring-opening. If strongly acidic conditions are unavoidable, a strategy involving protection of the furan ring might be necessary. However, this will add complexity to your synthesis. Alternatively, exploring different synthetic routes that avoid strong acids would be the most prudent approach.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki Coupling Reaction
This protocol provides a general methodology for a Suzuki coupling reaction involving this compound, with an emphasis on minimizing decomposition.
-
Reagent Preparation:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., a mixture of toluene and water, 4:1)
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent mixture via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the handling and reaction of this compound.
Caption: Potential decomposition pathways for this compound.
Caption: A logical workflow for troubleshooting reactions.
Technical Support Center: NMR Analysis of 1-(5-Bromofuran-2-yl)ethanone Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-(5-Bromofuran-2-yl)ethanone and its derivatives. The focus is on interpreting complex Nuclear Magnetic Resonance (NMR) spectra for accurate structural elucidation.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR chemical shifts for the furan protons in this compound?
A1: The electron-withdrawing acetyl group at the C2 position and the bromine atom at the C5 position significantly influence the chemical shifts of the furan protons. The proton at the C3 position (H3) is typically shifted downfield due to the adjacent acetyl group, while the proton at the C4 position (H4) is also downfield but generally to a lesser extent. Expect the signals for H3 and H4 to appear in the aromatic region, typically between δ 7.0 and 7.5 ppm.
Q2: Why do the furan protons appear as doublets, and what is the expected coupling constant?
A2: The two protons on the furan ring (H3 and H4) are adjacent and will split each other's signals, resulting in two doublets. This is due to a three-bond coupling (³J_HH). In furan systems, this coupling constant (³J_H3,H4) is typically small, usually less than 5 Hz.[1]
Q3: How does the bromine substituent affect the ¹³C NMR spectrum?
A3: The bromine atom causes a significant shielding effect on the carbon it is directly attached to (C5). This "heavy atom effect" will shift the C5 signal upfield compared to an unsubstituted furan. The other carbon signals are also affected by the substituents. The C2 carbon, attached to the acetyl group, will be significantly downfield, as will the carbonyl carbon itself.
Q4: Can I use 2D NMR to confirm my assignments?
A4: Absolutely. 2D NMR is essential for unambiguously assigning the structure.
-
COSY (Correlation Spectroscopy) will show a cross-peak between the H3 and H4 protons, confirming their connectivity.[2]
-
HSQC (Heteronuclear Single Quantum Coherence) will correlate each proton signal (H3, H4, and the methyl protons) to its directly attached carbon atom (C3, C4, and the methyl carbon).[3][4]
-
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing the overall framework. It reveals long-range (2- and 3-bond) couplings between protons and carbons.[3][5] For example, you should see correlations from the acetyl methyl protons to the carbonyl carbon and to the C2 of the furan ring.
Troubleshooting Guide
Problem 1: My furan proton signals are overlapping with other aromatic peaks from my derivative.
-
Possible Cause: The chemical shifts of your derivative's other aromatic moieties are in a similar range to the furan protons.
-
Solution:
-
Change NMR Solvent: Rerunning the spectrum in a different deuterated solvent (e.g., from CDCl₃ to Benzene-d₆ or Acetone-d₆) can alter the chemical shifts and may resolve the overlapping signals.[6]
-
Utilize 2D NMR: An HSQC spectrum can help resolve the issue by spreading the proton signals along the ¹³C dimension. Even if protons overlap in the ¹H spectrum, their attached carbons likely have different chemical shifts, allowing for their individual identification.[4]
-
Problem 2: The splitting pattern for the furan protons is more complex than a simple doublet.
-
Possible Cause: Long-range couplings (⁴J or ⁵J) may be occurring. In five-membered aromatic heterocycles like furan, four-bond couplings (⁴J) can be significant, sometimes between 1-3 Hz.[1] This can cause additional small splitting, making the doublets appear as doublets of doublets or more complex multiplets.
-
Solution:
-
High-Resolution Spectrum: Acquire the spectrum at a higher magnetic field strength or with better digital resolution to clearly resolve the small coupling constants.
-
COSY Spectrum: A COSY spectrum will definitively show the primary ³J coupling. Any additional splitting can be attributed to long-range couplings with other protons in your derivative, which may also be visible as very weak cross-peaks in the COSY.
-
Problem 3: I am not sure if bromination occurred at the desired C5 position.
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Possible Cause: The reaction may have resulted in bromination at a different position or a mixture of isomers.
-
Solution:
-
HMBC is Key: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for this. Look for a 3-bond correlation (³J_CH) from the H3 proton to the C5 carbon. The absence of a proton attached to C5 (confirmed by HSQC) and the characteristic upfield shift of C5 are strong indicators of successful bromination at that position. You should also see a 2-bond correlation (²J_CH) from H4 to C5.
-
NOE (Nuclear Overhauser Effect): A 1D NOE or 2D NOESY experiment can provide spatial information. For example, irradiation of the H4 proton should show an NOE to the H3 proton, but not to any proton at the C5 position.
-
Problem 4: My baseline is distorted, or I see strange artifacts, especially around the strong methyl singlet.
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Possible Cause: The sample is too concentrated, leading to detector saturation.[7]
-
Solution:
-
Reduce Concentration: Prepare a more dilute sample and re-acquire the spectrum.
-
Adjust Acquisition Parameters: Lower the pulse angle (tip angle) to reduce the amount of signal that hits the detector. You can also manually reduce the receiver gain.[7] If the issue persists, consider using a solvent suppression technique (like Wet1D) to specifically reduce the intensity of the methyl singlet if it is obscuring other signals.[7]
-
Data Presentation: Expected NMR Values
The following tables summarize typical ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for the core this compound structure in CDCl₃. Note: These are approximate values; actual shifts will vary depending on the specific derivatives.
Table 1: Typical ¹H NMR Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH ₃ (Acetyl) | ~2.50 | Singlet (s) | N/A |
| Furan H 4 | ~6.50 - 7.20 | Doublet (d) | ³J_H4,H3 ≈ 3.5 - 4.0 Hz |
| Furan H 3 | ~7.20 - 7.50 | Doublet (d) | ³J_H3,H4 ≈ 3.5 - 4.0 Hz |
Table 2: Typical ¹³C NMR Data
| Carbon Assignment | Chemical Shift (δ, ppm) |
| -C H₃ (Acetyl) | ~25 - 30 |
| C 5 (C-Br) | ~120 - 125 |
| C 4 | ~115 - 120 |
| C 3 | ~120 - 125 |
| C 2 | ~150 - 155 |
| C =O (Carbonyl) | ~185 - 190 |
Experimental Protocols
1. Standard ¹H NMR Acquisition
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved and the solution is clear.
-
Spectrometer Setup:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good resolution and peak shape. A half-height linewidth of <0.5 Hz for a singlet is ideal.
-
Set acquisition parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay (d1): 1-5 seconds
-
Number of Scans: 8-16 (adjust for concentration)
-
-
-
Processing:
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Apply Fourier Transform with an exponential window function (line broadening of ~0.3 Hz).
-
Phase correct the spectrum.
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Calibrate the chemical shift scale to a reference (e.g., residual CHCl₃ at 7.26 ppm).
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Integrate the signals.
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2. Standard 2D HMBC Acquisition
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Sample Preparation: A slightly more concentrated sample (15-25 mg in ~0.6 mL solvent) is recommended.
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Spectrometer Setup: Use the same lock and shim settings from the ¹H experiment.
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Experiment Selection: Choose a standard HMBC pulse program (e.g., hmbcgplpndqf on Bruker systems).
-
Key Parameters:
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Set the ¹H and ¹³C spectral widths to cover all expected signals.
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Optimize the long-range coupling delay (often labeled D6 or CNST2) for an average J-coupling of 8 Hz. This is a crucial parameter for observing 2- and 3-bond correlations.
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Number of Scans: 4-16 per increment.
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Number of Increments (in F1): 256-512.
-
-
Processing:
-
Apply appropriate window functions (e.g., sine-bell) in both dimensions.
-
Perform 2D Fourier Transform.
-
Phase correct the spectrum in both dimensions.
-
Calibrate both axes.
-
Visualizations
// Define Nodes start [label="Start:\nCompound Synthesized", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; prep_sample [label="Prepare Sample\n(5-20 mg in 0.6 mL solvent)", fillcolor="#FBBC05", fontcolor="#202124", color="#5F6368"]; acquire_1h [label="Acquire 1D ¹H NMR", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#202124"]; analyze_1h [label="Analyze ¹H Spectrum:\n- Chemical Shifts\n- Integration\n- Splitting Patterns", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; ambiguous_1h [label="Is Structure Clear?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; acquire_13c [label="Acquire 1D ¹³C & DEPT", fillcolor="#34A853", fontcolor="#FFFFFF", color="#202124"]; analyze_13c [label="Analyze ¹³C Spectrum:\n- Number of Signals\n- Chemical Shifts (CH, CH₂, CH₃)", fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853"]; ambiguous_1d [label="Is Structure Fully Confirmed?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; acquire_2d [label="Acquire 2D NMR:\n- COSY\n- HSQC\n- HMBC", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#202124"]; analyze_2d [label="Analyze 2D Correlations:\n- H-H Connectivity (COSY)\n- C-H Connectivity (HSQC)\n- Long-Range C-H (HMBC)", fillcolor="#FFFFFF", fontcolor="#202124", color="#EA4335"]; elucidate [label="Final Structure Elucidation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"];
// Define Edges start -> prep_sample; prep_sample -> acquire_1h; acquire_1h -> analyze_1h; analyze_1h -> ambiguous_1h; ambiguous_1h -> acquire_13c [label=" No"]; acquire_13c -> analyze_13c; analyze_13c -> ambiguous_1d; ambiguous_1d -> acquire_2d [label=" No"]; acquire_2d -> analyze_2d; analyze_2d -> elucidate; ambiguous_1h -> elucidate [label=" Yes"]; ambiguous_1d -> elucidate [label=" Yes"]; } end_dot Caption: Workflow for NMR-based structure elucidation.
// Structure representation structure [ label=<
C
CH₃
||
O
C2 — C3 — H
/
|
O1
C4 — H
|
C5 — Br
> ];
// Invisible nodes for edge routing node [shape=point, width=0, height=0]; p_me [pos="5,0.2!", label=""]; p_h3 [pos="5,1.2!", label=""]; p_h4 [pos="7,1.8!", label=""];
// Edges edge [ constraint=false, arrowhead=curve, penwidth=2.0 ];
// HMBC (2-bond) p_me:e -> structure:c_co:w [color="#EA4335", label=" HMBC (²J)", fontcolor="#EA4335", style=dashed, headlabel=" H(Me) → C(O)"]; p_me:e -> structure:c2:e [color="#EA4335", label=" HMBC (³J)", fontcolor="#EA4335", style=dashed, headlabel=" H(Me) → C2"]; p_h3:e -> structure:c2:s [color="#EA4335", label=" HMBC (²J)", fontcolor="#EA4335", style=dashed, headlabel=" H3 → C2"]; p_h3:e -> structure:c4:w [color="#EA4335", label=" HMBC (²J)", fontcolor="#EA4335", style=dashed, headlabel=" H3 → C4"]; p_h4:e -> structure:c3:s [color="#EA4335", label=" HMBC (²J)", fontcolor="#EA4335", style=dashed, headlabel=" H4 → C3"]; p_h4:e -> structure:c5:n [color="#EA4335", label=" HMBC (²J)", fontcolor="#EA4335", style=dashed, headlabel=" H4 → C5"];
// COSY structure:h3:e -> structure:h4:e [color="#4285F4", label=" COSY (³J)", fontcolor="#4285F4", style=solid, dir=both, arrowtail=curve, tailclip=false, headclip=false]; } end_dot Caption: Expected 2D NMR correlations for the title compound.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. rsc.org [rsc.org]
- 6. Troubleshooting [chem.rochester.edu]
- 7. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Navigating Mass Spectrometry of 1-(5-Bromofuran-2-yl)ethanone: A Technical Guide
For researchers, scientists, and drug development professionals, this technical support center provides essential guidance for navigating the mass spectrometry analysis of 1-(5-Bromofuran-2-yl)ethanone. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and a proposed fragmentation pathway to facilitate accurate experimental execution and data interpretation.
Predicted Mass Spectrometry Fragmentation Data
The fragmentation of this compound is predicted to be driven by the presence of the ketone functional group, the aromatic furan ring, and the bromine substituent. The following table summarizes the expected major fragments and their mass-to-charge ratios (m/z). Due to the presence of bromine, isotopic peaks for bromine-containing fragments (M+2) are expected to have nearly equal intensity to the primary fragment peak (M).
| Predicted Fragment Ion | Structure | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragmentation Pathway |
| Molecular Ion [M]⁺ | C₆H₅BrO₂⁺ | 204 | 206 | Ionization of the parent molecule. |
| [M - CH₃]⁺ | C₅H₂BrO₂⁺ | 189 | 191 | α-cleavage: Loss of a methyl radical from the acetyl group. |
| [M - Br]⁺ | C₆H₅O₂⁺ | 125 | - | Cleavage of the Carbon-Bromine bond. |
| [M - COCH₃]⁺ | C₄H₂BrO⁺ | 161 | 163 | Cleavage of the bond between the furan ring and the acetyl group. |
| [CH₃CO]⁺ | C₂H₃O⁺ | 43 | - | Formation of the acylium ion. |
Troubleshooting and FAQs
This section addresses common issues encountered during the mass spectrometric analysis of this compound.
Q1: Why am I not observing the molecular ion peak?
A1: The molecular ion of this compound may be of low abundance due to its susceptibility to fragmentation. Consider the following troubleshooting steps:
-
Use a softer ionization technique: If using Electron Ionization (EI), consider switching to a softer method like Chemical Ionization (CI) or Electrospray Ionization (ESI) to reduce initial fragmentation.
-
Optimize ionization energy: If using EI, lower the electron energy (e.g., to 15-20 eV) to decrease the internal energy of the molecular ion, thus reducing its fragmentation.
-
Check sample purity: Impurities in your sample can interfere with the detection of the molecular ion. Ensure your sample is of high purity using techniques like NMR or chromatography before MS analysis.
Q2: The isotopic pattern for bromine-containing fragments does not show a 1:1 ratio.
A2: The characteristic M+2 peak for bromine should be of nearly equal intensity to the M peak. Deviations from this ratio could indicate:
-
Co-eluting species: Another compound with a similar m/z value might be co-eluting with your analyte, distorting the isotopic pattern. Improve chromatographic separation to isolate the target compound.
-
Detector saturation: If the signal is too intense, the detector may become saturated, leading to inaccurate isotopic ratios. Dilute your sample and re-run the analysis.
-
Background interference: High background noise can also affect the perceived isotopic abundances. Ensure the mass spectrometer is properly calibrated and the background is subtracted from your spectrum.
Q3: I am observing unexpected peaks in my spectrum. What could be their origin?
A3: Unexpected peaks can arise from several sources:
-
Contamination: Contaminants from solvents, glassware, or the instrument itself can introduce extraneous peaks. Run a blank analysis of your solvent to identify potential contaminants.
-
In-source fragmentation of impurities: Impurities in your sample can fragment in the ion source, leading to additional peaks.
-
Rearrangement reactions: Complex rearrangement reactions can sometimes occur in the mass spectrometer, leading to unexpected fragment ions. Careful analysis of the fragmentation pathway and comparison with literature data for similar compounds can help in their identification.
Experimental Protocol: Acquiring the Mass Spectrum
This protocol outlines the steps for acquiring a mass spectrum of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
- Perform serial dilutions to a final concentration of 1-10 µg/mL for analysis.
2. GC-MS Instrument Parameters:
- GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
- Injection Volume: 1 µL.
- Injector Temperature: 250 °C.
- Oven Temperature Program:
- Initial temperature: 100 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Final hold: 5 minutes at 280 °C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Ion Source: Electron Ionization (EI).
- Ionization Energy: 70 eV (can be lowered to 15-20 eV to enhance molecular ion abundance).
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-300.
3. Data Acquisition and Analysis:
- Inject the sample and acquire the data.
- Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
- Extract the mass spectrum for this peak.
- Analyze the fragmentation pattern, paying close attention to the molecular ion and the characteristic isotopic pattern of bromine-containing fragments.
Proposed Fragmentation Pathway
The following diagram illustrates the predicted major fragmentation pathways for this compound upon electron ionization.
Caption: Predicted fragmentation of this compound.
Technical Support Center: Purification of 1-(5-Bromofuran-2-yl)ethanone
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 1-(5-Bromofuran-2-yl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Friedel-Crafts acylation?
A1: The primary impurities stem from the high reactivity of the furan ring and the nature of the Friedel-Crafts reaction. These can include:
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Unreacted Starting Materials: Residual 2-bromofuran and the acylating agent (e.g., acetic anhydride or acetyl chloride).
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Positional Isomers: Small amounts of 1-(4-bromofuran-2-yl)ethanone or other isomers may form. The acetylation of furan can sometimes yield the 3-acetyl product as a minor byproduct.
-
Polymers/Tars: Furan rings are sensitive to strong acids and can polymerize, leading to the formation of dark, tarry substances. This is a very common side product if reaction conditions are not carefully controlled.[1]
-
Diacylated Products: Although the acetyl group is deactivating, under forcing conditions, a second acylation can occur to yield 1,1'-(5-bromo-2,4-furandiyl)bis(ethanone).
Q2: My crude product is a dark, oily tar. Can it still be purified?
A2: Yes, it is often possible to isolate the desired product from a tarry mixture, although yields may be compromised. The dark color is typically due to acid-catalyzed polymerization of the furan starting material. Column chromatography is generally the most effective method for separating the product from these high-molecular-weight, polar impurities.
Q3: Is this compound stable during purification?
A3: Furan derivatives can be sensitive to acidic conditions.[1] Prolonged exposure to standard silica gel, which is slightly acidic, may cause some degradation. If you observe streaking on TLC plates or significant loss of product on the column, you may need to use a deactivated stationary phase.
Q4: Which purification method is better: recrystallization or column chromatography?
A4: The choice depends on the impurity profile and the scale of your reaction.
-
Column Chromatography is highly effective for removing a wide range of impurities, including colored tars and closely related isomers. It is the preferred method for achieving high purity, especially when the crude product is an oil or contains many components.
-
Recrystallization is a simpler and often faster technique, ideal for removing small amounts of impurities from a solid product. If your crude product is a solid and the main impurities have different solubilities than your product, recrystallization can be very efficient.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Product Fails to Crystallize | * Too much solvent was used. The solution is not saturated enough for crystal formation. * The cooling process is too fast. | * Reheat the solution and boil off some of the solvent to increase the concentration. Allow it to cool slowly again. * If crystals still do not form, try scratching the inside of the flask with a glass rod at the liquid's surface to create nucleation sites. * Add a "seed crystal" of the pure compound if available. |
| Product "Oils Out" Instead of Crystallizing | * The boiling point of the solvent is higher than the melting point of the solute. * The solution is supersaturated with impurities, depressing the melting point of your compound. * Cooling is too rapid. | * Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. * Try a different solvent or a two-solvent system (e.g., dissolve in a minimal amount of a good solvent like ethanol and add a poor solvent like water dropwise until cloudy, then reheat to clarify and cool slowly). |
| Low Recovery of Pure Product | * Too much solvent was used, leaving a significant amount of product in the mother liquor. * The product is not sufficiently insoluble in the cold solvent. * Premature crystallization occurred during a hot filtration step. | * Before filtering, cool the flask in an ice bath to maximize crystal precipitation. * Minimize the amount of hot solvent used to dissolve the crude product initially. * To check the filtrate for the product, evaporate a small sample to see if a significant amount of solid remains. If so, the solvent choice or volume should be re-evaluated. |
| Crystals Are Colored or Appear Impure | * Colored impurities are co-crystallizing with the product. * Charcoal was not effectively removed. | * If the impurities are colored, you can try adding a small amount of activated charcoal to the hot solution before filtration. Use sparingly, as it can also adsorb your product. * Ensure you perform a hot gravity filtration after the charcoal treatment to remove it. |
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) | | :--- | :--- | | Poor Separation of Product and Impurities | * Inappropriate solvent system (eluent). The polarity of the eluent is either too high (everything elutes quickly) or too low (nothing moves). * Column overloading. Too much crude material was loaded for the amount of silica gel. | * Optimize the eluent system using Thin-Layer Chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for your product. A common starting point is a mixture of hexanes and ethyl acetate. * Use a shallower gradient during elution (a slower increase in the polar solvent). * Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:100 ratio of crude material to silica gel by weight. | | Streaking or "Tailing" of the Product Spot on TLC/Column | * The compound is strongly interacting with the acidic silica gel. This is common for compounds with basic nitrogen atoms, but can also occur with other polar functional groups. * The sample is not soluble enough in the eluent. | * Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent to neutralize the acidic sites on the silica. * Consider using a different stationary phase, such as neutral or basic alumina. | | Product Appears to be Decomposing on the Column | * The compound is sensitive to the acidic nature of the silica gel. Brominated furans can be susceptible to degradation. | * Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. * Use a less acidic stationary phase like neutral alumina. * Work quickly and avoid leaving the compound on the column for extended periods. | | No Product Elutes from the Column | * The eluent is not polar enough to move the compound. * The compound has irreversibly bound to or decomposed on the silica gel. | * Gradually increase the polarity of the eluent. If you have reached 100% of your polar solvent, a "flush" with an even more polar solvent like methanol may be necessary. * Before running a large column, spot the crude mixture on a TLC plate and let it sit for an hour. Then, elute the plate to see if the spot still runs, which can indicate if degradation on silica is a problem. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general procedure for purifying furan-containing ketones and should be optimized for your specific crude product using TLC analysis.
-
Preparation of the Stationary Phase:
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Select a glass column appropriate for the amount of crude material (a common rule of thumb is a 30:1 to 100:1 mass ratio of silica gel to crude product).
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 95:5 Hexanes:Ethyl Acetate).
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Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) and evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluent and carefully pipette it onto the top of the silica bed, taking care not to disturb the packing.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin elution, collecting fractions in test tubes or flasks.
-
Monitor the separation by collecting small spots from the fractions for TLC analysis.
-
A typical gradient elution might start with 95:5 Hexanes:Ethyl Acetate and gradually increase the proportion of ethyl acetate to 90:10 or 85:15 to elute the product.
-
-
Analysis and Product Isolation:
-
Combine the fractions that contain the pure product, as determined by TLC.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
The optimal solvent must be determined experimentally. Good candidate solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot. Based on similar structures, ethanol or a mixed solvent system like ethyl acetate/hexanes are good starting points.
-
Solvent Selection (Small Scale Test):
-
Place a small amount (20-30 mg) of the crude solid in a test tube.
-
Add a few drops of the chosen solvent (e.g., ethanol). If the solid dissolves immediately at room temperature, the solvent is too good and will result in poor recovery.
-
If it does not dissolve, gently heat the test tube. If the solid dissolves when hot, the solvent is a good candidate.
-
Allow the test tube to cool to room temperature and then in an ice bath. If pure-looking crystals form, the solvent is suitable.
-
-
Recrystallization Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat briefly.
-
If charcoal was used, perform a hot gravity filtration to remove it.
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Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
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Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum.
-
Data Presentation
The following tables represent typical results that could be expected from the purification of crude this compound. Actual results will vary based on the quality of the crude material and the specific conditions used.
Table 1: Comparison of Purification Methods
| Parameter | Crude Product | After Column Chromatography | After Recrystallization |
| Appearance | Dark Brown Oil / Solid | Pale Yellow Solid | Off-white to Pale Yellow Crystals |
| Purity (by ¹H NMR) | ~70-85% | >98% | >97% |
| Typical Yield | N/A | 70-90% | 60-85% |
| Key Impurities Removed | Polymeric tars, starting materials, isomers | Polymeric tars, starting materials, isomers | Primarily soluble impurities and some starting materials |
Visualizations
Experimental Workflow for Purification
The following diagram illustrates the decision-making process and workflow for purifying crude this compound.
Caption: Purification workflow for this compound.
Troubleshooting Logic for Column Chromatography
This diagram outlines the logical steps to troubleshoot common issues encountered during column chromatography.
Caption: Troubleshooting logic for column chromatography purification.
References
Technical Support Center: Solvent Effects on the Reactivity of 1-(5-Bromofuran-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the influence of solvents on the reactivity of 1-(5-Bromofuran-2-yl)ethanone. The information is designed to assist in experimental design, troubleshooting, and optimization of reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the reactivity of the C-Br bond in this compound towards nucleophilic substitution?
The reactivity of the carbon-bromine bond is highly dependent on the solvent's ability to stabilize the transition state and any intermediates of the operative reaction mechanism (typically SNAr, SN1, or SN2-like).
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can solvate both the departing bromide anion and any potential carbocationic intermediate through hydrogen bonding.[1][2] This strongly favors unimolecular pathways (SN1-like) by lowering the energy of the rate-determining step, which is the formation of the carbocation.[3] However, they can also solvate the nucleophile, reducing its nucleophilicity and potentially slowing down bimolecular reactions (SN2-like).[2]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents possess large dipole moments that can stabilize polar transition states but lack acidic protons for hydrogen bonding.[3] They are excellent for SN2-type reactions as they solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "bare" and highly reactive.[3]
-
Non-Polar Solvents (e.g., hexane, toluene, dichloromethane): Reactions in non-polar solvents are generally slower for nucleophilic substitutions due to the inability of the solvent to stabilize charged species (intermediates and transition states). These solvents are typically chosen when the reactants themselves are non-polar and side reactions in polar media are a concern.
Q2: I am observing a slow or incomplete reaction during a nucleophilic substitution on this compound. What could be the cause?
Several factors related to your choice of solvent could be responsible:
-
Inappropriate Solvent Polarity: If you are attempting a reaction that proceeds through a charged intermediate (like an SN1 or SNAr mechanism) and are using a non-polar solvent, the reaction rate will likely be very slow.
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Nucleophile Solvation: If you are using a strong, anionic nucleophile in a polar protic solvent, the solvent may be forming a "cage" around your nucleophile through hydrogen bonding, thereby deactivating it.[2][4]
-
Poor Solubility: The starting material or reagents may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates. Ensure all components are soluble at the reaction temperature.
Q3: How does the solvent affect the reactivity of the ketone group in this compound?
The carbonyl group typically undergoes nucleophilic addition. The solvent can influence this in several ways:
-
Polar Protic Solvents: These solvents can hydrogen bond to the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a nucleophile. However, as mentioned before, they can also solvate the nucleophile, which can have a counteracting effect.
-
Aprotic Solvents (Polar and Non-Polar): In these solvents, the intrinsic reactivity of the nucleophile and the electrophilicity of the carbonyl carbon are the primary drivers of the reaction rate. The choice between polar aprotic and non-polar will often come down to the solubility of the reactants.
Q4: Can the solvent influence the regioselectivity of a reaction with this compound?
Yes. For a reactant that has multiple electrophilic sites, such as this compound (the carbonyl carbon and the carbon bearing the bromine), the solvent can influence which site is preferentially attacked. For instance, a solvent that strongly favors an SN1-type mechanism might promote substitution at the C-Br bond, while conditions that favor nucleophilic addition might lead to reaction at the carbonyl group. The nature of the nucleophile is, of course, also a critical factor.
Troubleshooting Guides
Issue 1: Low Yield in a Nucleophilic Substitution Reaction
| Potential Cause | Troubleshooting Steps |
| Incorrect Solvent Type | If attempting an SN2 reaction with a strong nucleophile, switch from a polar protic solvent (e.g., methanol) to a polar aprotic solvent (e.g., DMF or acetone). For reactions that may proceed via an SN1 pathway, ensure a sufficiently polar protic solvent is used. |
| Poor Reagent Solubility | Visually inspect the reaction mixture. If solids are present, consider a different solvent in which all reactants are soluble, or gently heat the reaction if the reactants are thermally stable. |
| Solvent-Induced Decomposition | The furan ring can be sensitive to acidic or basic conditions, which can be exacerbated by the choice of solvent. Monitor the reaction by TLC or LC-MS for the appearance of degradation products. Consider using a less reactive, neutral solvent.[5] |
| Reaction with Solvent (Solvolysis) | In polar protic solvents like water or alcohols, the solvent itself can act as a nucleophile, leading to undesired solvolysis products. If this is suspected, switch to a polar aprotic or non-polar solvent. |
Issue 2: Unexpected Side Products
| Potential Cause | Troubleshooting Steps |
| Reaction at the Carbonyl Group | If the desired reaction is at the C-Br bond but you are observing addition to the ketone, your nucleophile may be too hard or the conditions may favor carbonyl chemistry. Consider protecting the ketone group before carrying out the substitution. |
| Solvent-Promoted Elimination | While less common for aryl halides, if your nucleophile is also a strong base, an elimination reaction could be a competing pathway, especially at elevated temperatures. The choice of solvent can influence the E2/SN2 ratio. Polar aprotic solvents generally favor SN2. |
| Furan Ring Opening/Degradation | Furan rings can be unstable under strongly acidic conditions. If your reaction generates an acidic byproduct, consider adding a non-nucleophilic base to the reaction mixture. The choice of solvent can affect the solubility and efficacy of the base. |
Quantitative Data Summary
No direct kinetic data for the solvent effects on the reactivity of this compound was found in the public domain. The following table provides a qualitative summary of expected solvent effects on nucleophilic substitution reactions based on established principles.
| Solvent Type | Dielectric Constant (ε) | Effect on SN1 Rate | Effect on SN2 Rate | Rationale |
| Polar Protic (e.g., H₂O, CH₃OH) | High | Significant Rate Increase | Rate Decrease | Stabilizes carbocation intermediate and leaving group; solvates and deactivates nucleophile.[1][3] |
| Polar Aprotic (e.g., DMSO, DMF) | High | Moderate Rate Increase | Significant Rate Increase | Stabilizes polar transition states; poorly solvates anionic nucleophiles, increasing their reactivity.[3] |
| Non-Polar (e.g., Hexane, Toluene) | Low | Significant Rate Decrease | Significant Rate Decrease | Poor stabilization of charged intermediates and transition states. |
Experimental Protocols
The following are generalized protocols for conducting nucleophilic substitution and addition reactions with this compound, illustrating the application of different solvent types. Researchers should adapt these protocols to their specific nucleophiles and reaction conditions.
Protocol 1: SNAr-type Reaction with a Thiol Nucleophile (Polar Aprotic Solvent)
-
Reagents: this compound (1.0 eq), Sodium thiophenoxide (1.1 eq), Dimethylformamide (DMF).
-
Procedure:
-
To a solution of this compound in DMF, add sodium thiophenoxide.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Reduction of the Carbonyl Group with Sodium Borohydride (Polar Protic Solvent)
-
Reagents: this compound (1.0 eq), Sodium borohydride (1.5 eq), Methanol.
-
Procedure:
-
Dissolve this compound in methanol and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in portions, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent.
-
Dry the organic extracts, concentrate, and purify the resulting alcohol as needed.
-
Visualizations
Caption: Workflow for a typical SNAr reaction.
Caption: Solvent effects on nucleophilic substitution pathways.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 1-(5-Bromofuran-2-yl)ethanone and 1-(5-Chlorofuran-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and organic synthesis, the selection of appropriate starting materials is paramount to the successful and efficient development of novel molecular entities. Halogenated heterocycles, in particular, serve as versatile building blocks for the introduction of molecular diversity through various cross-coupling and substitution reactions. This guide provides a comprehensive comparison of the reactivity of two closely related furan derivatives: 1-(5-bromofuran-2-yl)ethanone and 1-(5-chlorofuran-2-yl)ethanone. The insights presented herein are aimed at assisting researchers in making informed decisions for their synthetic strategies.
Executive Summary
The comparative reactivity of this compound and 1-(5-chlorofuran-2-yl)ethanone is primarily dictated by the nature of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, the bromo-substituted furan derivative exhibits significantly higher reactivity. This is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the relative reactivity is less straightforward and is highly dependent on the reaction mechanism and conditions. While the C-Cl bond is stronger, the higher electronegativity of chlorine can enhance the electrophilicity of the carbon atom, and in some cases, the chloro-substituted compound may exhibit comparable or even greater reactivity, particularly if the rate-determining step is the nucleophilic attack.
This guide will delve into the theoretical underpinnings of these reactivity differences and provide representative experimental protocols for key transformations.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is well-established and follows the order: I > Br > Cl > F.[1] This trend is a direct consequence of the decreasing bond strength of the carbon-halogen bond down the group, which facilitates the oxidative addition of the aryl halide to the palladium(0) catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The reactivity of the halide is a critical factor, with aryl bromides generally providing higher yields and requiring milder reaction conditions than the corresponding aryl chlorides.[2]
Table 1: Predicted Comparative Performance in Suzuki-Miyaura Coupling
| Feature | This compound | 1-(5-Chlorofuran-2-yl)ethanone |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Temperature | 80-100 °C | 100-120 °C (or higher) |
| Typical Reaction Time | 3-12 hours | 12-24 hours |
| Catalyst Loading | Lower (e.g., 1-3 mol%) | Higher (e.g., 3-5 mol%) |
| Ligand Choice | Standard phosphine ligands (e.g., PPh₃) are often sufficient. | More electron-rich and bulky ligands (e.g., Buchwald ligands) may be required. |
| Expected Yield | Good to Excellent | Moderate to Good (often lower than the bromo-analog) |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] Similar to the Suzuki-Miyaura reaction, the reactivity of the halide follows the trend I > Br > Cl.[3]
Table 2: Predicted Comparative Performance in Sonogashira Coupling
| Feature | This compound | 1-(5-Chlorofuran-2-yl)ethanone |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Temperature | Room temperature to 60 °C | 60-100 °C |
| Typical Reaction Time | 1-6 hours | 6-18 hours |
| Catalyst System | Pd/Cu catalysis is standard. | May require more active catalyst systems or higher catalyst loadings. |
| Expected Yield | Good to Excellent | Lower to Moderate |
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The mechanism of nucleophilic aromatic substitution (SNAr) typically involves a two-step addition-elimination process via a Meisenheimer intermediate. The relative reactivity of aryl halides in SNAr reactions is influenced by two opposing factors: the electronegativity of the halogen and the strength of the carbon-halogen bond.
Higher electronegativity (F > Cl > Br > I) polarizes the C-X bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack (the first, often rate-determining step). Conversely, a weaker C-X bond (I > Br > Cl > F) facilitates the departure of the leaving group (the second step).
For many SNAr reactions, the rate-determining step is the initial nucleophilic attack, leading to a reactivity order of F > Cl > Br > I (the "element effect").[4] However, if the departure of the leaving group is rate-determining, the order can be reversed. For chloro and bromo derivatives, the reactivity is often comparable.[4]
Table 3: Predicted Comparative Performance in Nucleophilic Aromatic Substitution
| Feature | This compound | 1-(5-Chlorofuran-2-yl)ethanone |
| Electrophilicity of C5 | Moderate | Higher (due to higher electronegativity of Cl) |
| Leaving Group Ability | Good | Moderate |
| Predicted Overall Reactivity | Likely to be slightly less reactive or comparable to the chloro-analog, depending on the specific nucleophile and reaction conditions. | May exhibit slightly higher or comparable reactivity, especially if the nucleophilic attack is the rate-determining step. |
Experimental Protocols
The following are representative experimental protocols for key reactions, which can be adapted for this compound and 1-(5-chlorofuran-2-yl)ethanone.
Protocol 1: Suzuki-Miyaura Cross-Coupling[5]
-
Reaction Setup: To a pressure tube, add the 1-(5-halofuran-2-yl)ethanone (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol).
-
Solvent: Add a 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Degassing: Purge the mixture with argon for 15 minutes.
-
Reaction Conditions: Seal the tube and heat the reaction mixture at 80-100 °C for the bromo-derivative or 100-120 °C for the chloro-derivative for 3-24 hours, monitoring by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 25 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
Purification: The crude product is purified by flash chromatography on silica gel.
Protocol 2: Sonogashira Cross-Coupling[3]
-
Reaction Setup: In a Schlenk flask under an argon atmosphere, dissolve the 1-(5-halofuran-2-yl)ethanone (1.0 mmol), the terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%) in degassed triethylamine (10 mL).
-
Reaction Conditions: Stir the reaction mixture at room temperature for the bromo-derivative or at 50-80 °C for the chloro-derivative for 1-18 hours, monitoring by TLC or GC-MS.
-
Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography.
Protocol 3: Nucleophilic Aromatic Substitution[4]
-
Reaction Setup: To a solution of the 1-(5-halofuran-2-yl)ethanone (1.0 mmol) in a suitable solvent such as DMF or DMSO (5 mL), add the nucleophile (e.g., piperidine, 2.0 mmol) and a base if necessary (e.g., K₂CO₃, 1.5 mmol).
-
Reaction Conditions: Heat the reaction mixture at 80-120 °C for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: General mechanism for nucleophilic aromatic substitution (SNAr).
Conclusion
References
A Spectroscopic Duel: Unmasking the Nuances of Furan and Thiophene Ketones
For researchers, scientists, and professionals in drug development, a deep understanding of the subtle structural and electronic differences between bioactive heterocyclic compounds is paramount. Furan and thiophene ketones, common motifs in pharmaceuticals and functional materials, present a compelling case study in comparative spectroscopic analysis. While structurally similar, the replacement of furan's oxygen with thiophene's sulfur atom instigates a cascade of changes in their spectroscopic signatures. This guide provides an objective, data-driven comparison of furan and thiophene ketones, focusing on the workhorse techniques of modern analytical chemistry: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).
This comparative analysis will utilize 2-acetylfuran and 2-acetylthiophene as model compounds to illustrate the key spectroscopic differences. These compounds are structurally analogous, allowing for a direct assessment of the heteroatom's influence on their spectral properties.
Executive Summary of Spectroscopic Differences
The substitution of oxygen in the furan ring with a larger, less electronegative, and more polarizable sulfur atom in the thiophene ring leads to distinct and predictable differences in their spectroscopic data. In NMR spectroscopy, the protons and carbons of the thiophene ring are generally more deshielded compared to their furan counterparts. IR spectroscopy reveals a lower carbonyl stretching frequency for the thiophene ketone, indicative of greater resonance delocalization. The UV-Vis spectrum of 2-acetylthiophene exhibits a bathochromic shift (a shift to longer wavelengths) compared to 2-acetylfuran, a consequence of the smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in the thiophene derivative. Finally, mass spectrometry showcases distinct fragmentation patterns, with the thiophene ring often exhibiting greater stability.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative spectroscopic data for 2-acetylfuran and 2-acetylthiophene.
Table 1: ¹H NMR Chemical Shifts (δ) in CDCl₃
| Proton | 2-Acetylfuran (ppm) | 2-Acetylthiophene (ppm) |
| H3 | ~7.20 | ~7.70 |
| H4 | ~6.54 | ~7.13 |
| H5 | ~7.60 | ~7.64 |
| -CH₃ | ~2.48 | ~2.56 |
Table 2: ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Carbon | 2-Acetylfuran (ppm)[1] | 2-Acetylthiophene (ppm) |
| C2 | ~152.9 | ~144.6 |
| C3 | ~117.4 | ~133.7 |
| C4 | ~112.4 | ~128.2 |
| C5 | ~146.6 | ~132.5 |
| C=O | ~186.6 | ~191.0 |
| -CH₃ | ~26.0 | ~26.8 |
**Table 3: Key Infrared (IR) Absorption Frequencies (cm⁻¹) **
| Functional Group | 2-Acetylfuran | 2-Acetylthiophene |
| C=O Stretch | ~1680 | ~1665 |
| Aromatic C=C Stretch | ~1570, ~1470 | ~1520, ~1410 |
| C-H Aromatic Stretch | ~3100-3150 | ~3100-3150 |
Table 4: Ultraviolet-Visible (UV-Vis) Absorption Maxima (λ_max)
| Compound | λ_max (nm) in Ethanol | Molar Absorptivity (ε) |
| 2-Acetylfuran | ~270, ~315 | ~13,000, ~1,500 |
| 2-Acetylthiophene | ~260, ~285 | ~9,000, ~7,000 |
Table 5: Major Mass Spectrometry Fragments (m/z)
| Fragment | 2-Acetylfuran | 2-Acetylthiophene |
| [M]⁺ | 110 | 126 |
| [M-CH₃]⁺ | 95 | 111 |
| [M-CO]⁺ | 82 | 98 |
| [C₄H₃O]⁺ (Furyl cation) | 67 | - |
| [C₄H₃S]⁺ (Thienyl cation) | - | 83 |
| [CH₃CO]⁺ (Acylium ion) | 43 | 43 |
Experimental Protocols
The following are generalized experimental methodologies for the spectroscopic characterization of furan and thiophene ketones.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the ketone in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire spectra with a spectral width of 0-10 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire spectra with a spectral width of 0-200 ppm, a relaxation delay of 2-5 seconds, and 512-1024 scans.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a stock solution of the ketone in a UV-grade solvent (e.g., ethanol or cyclohexane) of known concentration (typically 10⁻³ to 10⁻⁴ M). Prepare a series of dilutions to obtain absorbance values in the range of 0.1-1.0.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Acquisition: Scan the samples over a wavelength range of 200-400 nm. Use a cuvette containing the pure solvent as a reference.
-
Data Analysis: Determine the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length of the cuvette, and c is the concentration).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples.
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Ionization: Use a standard electron energy of 70 eV for ionization.
-
Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 40-300 amu.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.
Visualization of Spectroscopic Principles
The following diagrams illustrate key concepts in the spectroscopic analysis of furan and thiophene ketones.
References
Halogenated Furans: A Comparative Analysis of Bromo- vs. Iodo-Substituted Compounds in Biological Activity
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in biological activity imparted by specific halogen substitutions on a core chemical scaffold is crucial for rational drug design. This guide provides a comparative overview of the biological activities of bromo- and iodo-substituted furan compounds, drawing upon available experimental data to highlight key differences in their efficacy as antimicrobial and anticancer agents.
While direct head-to-head comparative studies are limited, analysis of existing literature suggests that both bromo- and iodo-substitutions on the furan ring can significantly enhance its biological potency. The nature of the halogen atom influences factors such as lipophilicity, electronegativity, and the ability to form halogen bonds, all of which can impact the compound's interaction with biological targets.
Comparative Biological Activity Data
To facilitate a clear comparison, the following table summarizes quantitative data on the biological activities of representative bromo- and iodo-substituted furan compounds from various studies. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to variations in experimental conditions.
| Compound Class | Specific Compound | Halogen | Biological Activity | Target Organism/Cell Line | Quantitative Data (IC50/MIC) |
| Furanone Derivatives | (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (C-30) | Bromo | Quorum Sensing Inhibition | Pseudomonas aeruginosa | Effective at µM concentrations |
| 5-(dibromomethylene)-2(5H)-furanone (GBr) | Bromo | Quorum Sensing Inhibition | Pseudomonas aeruginosa | More effective than C-30 | |
| Nitrovinylfuran Derivatives | Di-bromo substituted nitrovinylfuran | Bromo | Antibacterial (MurA inhibitor) | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC < 4 µg/mL[1] |
| Benzofuran-Chalcone Hybrids | 5-bromo-2-hydroxy-3-iodochalcone derivatives | Bromo & Iodo | Anticancer | Human breast cancer (MCF-7) | IC50 values in µM range |
Key Findings from Comparative Analysis
-
Quorum Sensing Inhibition: Brominated furanones have been extensively studied as potent inhibitors of quorum sensing in Pseudomonas aeruginosa.[2] Compounds like C-30 and GBr effectively reduce the production of virulence factors and biofilm formation.[2] The gem-dibromo substitution in GBr appears to confer higher activity compared to the single bromo substitution in C-30, suggesting that the degree and position of bromination are critical for activity.[2]
-
Antibacterial Activity: A di-bromo substituted nitrovinylfuran has demonstrated potent antibacterial activity against MRSA by inhibiting MurA, a key enzyme in peptidoglycan biosynthesis.[1] This highlights the potential of bromo-furans as leads for developing new antibiotics. While specific comparative data with iodo-analogs in this class is scarce, the high potency of the bromo-derivative is noteworthy.
-
Anticancer Activity: In the context of benzofuran-chalcone hybrids, compounds bearing both bromo and iodo substitutions have been synthesized and evaluated for their cytotoxicity against cancer cell lines.[3] The presence of these halogens is often associated with enhanced anticancer activity, though a clear superiority of one halogen over the other is not consistently reported and appears to be structure-dependent.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of halogenated furan compounds.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antibacterial efficacy.
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Protocol:
-
Preparation of Test Compounds: Stock solutions of the bromo- and iodo-substituted furan compounds are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilution: Two-fold serial dilutions of the stock solutions are prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum: A standardized inoculum of the test bacterium (e.g., S. aureus, P. aeruginosa) is prepared to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[4][5][6]
Quorum Sensing Inhibition Assay in Pseudomonas aeruginosa
This assay evaluates the ability of the compounds to interfere with the quorum sensing system, which regulates virulence factor production.
Protocol:
-
Reporter Strain: A reporter strain of P. aeruginosa carrying a plasmid with a quorum sensing-regulated promoter (e.g., lasB) fused to a reporter gene (e.g., gfp for green fluorescent protein) is used.
-
Compound Treatment: The reporter strain is grown in the presence of various concentrations of the test compounds.
-
Induction: The quorum sensing system is induced with an appropriate autoinducer molecule (e.g., N-(3-oxododecanoyl)-L-homoserine lactone for the las system).
-
Measurement of Reporter Gene Expression: After a suitable incubation period, the expression of the reporter gene is quantified. For a GFP reporter, this is typically done by measuring fluorescence.
-
Data Analysis: A reduction in reporter gene expression in the presence of the compound indicates inhibition of quorum sensing.[2]
Signaling Pathways
Pseudomonas aeruginosa Quorum Sensing Pathway
The quorum sensing system in P. aeruginosa is a complex network of regulatory elements that control the expression of numerous virulence factors. Halogenated furanones primarily target the LuxR-type transcriptional regulators, such as LasR.
Caption: Simplified diagram of the P. aeruginosa Las quorum sensing system and the inhibitory action of halogenated furanones.
Halogenated furanones are believed to exert their inhibitory effect by destabilizing the LasR protein, leading to its accelerated turnover and preventing the activation of virulence gene expression.[7][8][9] This mechanism of action makes them attractive candidates for anti-virulence therapies that are less likely to induce resistance compared to traditional bactericidal antibiotics.
Conclusion
References
- 1. Chemical, biochemical and microbiological properties of a brominated nitrovinylfuran with broad-spectrum antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Evaluation for Cytotoxicity and Molecular Docking Studies of Benzo[c]furan-Chalcones for Potential to Inhibit Tubulin Polymerization and/or EGFR-Tyrosine Kinase Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 5. ijrpc.com [ijrpc.com]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. researchgate.net [researchgate.net]
- 9. orbit.dtu.dk [orbit.dtu.dk]
validation of 1-(5-Bromofuran-2-yl)ethanone purity using HPLC analysis
An Objective Comparison for Purity Assessment: Validation of 1-(5-Bromofuran-2-yl)ethanone using High-Performance Liquid Chromatography (HPLC)
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide presents a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of this compound purity. Ensuring the purity of this chemical intermediate is critical for the integrity of research outcomes and the safety and efficacy of downstream pharmaceutical products. The following sections provide detailed experimental protocols and comparative data to assist in the selection and implementation of a robust purity testing methodology.
A systematic approach is essential for the accurate and reproducible validation of chemical purity. The workflow for the HPLC analysis of this compound is outlined in the diagram below. This process encompasses initial preparation, analytical method development, and final data validation and comparison.
A Comparative Study of Palladium Catalysts for the Suzuki Coupling of 1-(5-Bromofuran-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This guide provides a comparative analysis of three common palladium catalyst systems for the Suzuki coupling of 1-(5-Bromofuran-2-yl)ethanone with phenylboronic acid, a key transformation in the synthesis of various pharmaceutical intermediates and functional materials. The choice of catalyst can significantly influence reaction outcomes, including yield, reaction time, and overall efficiency.[2]
Catalyst Performance Comparison
The following table summarizes the typical performance of three distinct palladium catalyst systems in the Suzuki coupling of this compound with phenylboronic acid. The data presented is representative and based on established trends for the Suzuki coupling of heteroaryl bromides. Actual results may vary depending on specific reaction conditions and substrate purity.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | 2 - 5 | K₂CO₃ | Toluene/Ethanol/H₂O | 80 - 100 | 12 - 24 | 75 - 85 |
| Pd(dppf)Cl₂ | 1 - 3 | Cs₂CO₃ | 1,4-Dioxane/H₂O | 80 - 90 | 2 - 6 | 85 - 95 |
| Pd(OAc)₂ / SPhos | 0.5 - 2 | K₃PO₄ | Toluene/H₂O | Room Temp. - 80 | 1 - 4 | 90 - 99 |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. The following protocols are representative for the Suzuki coupling of this compound with phenylboronic acid using the compared catalyst systems.
Using Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent mixture of toluene, ethanol, and water via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Using [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂ (0.02 mmol, 2 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (6 mL)
-
Water (1.5 mL)
Procedure:
-
In a reaction vessel, combine this compound, phenylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add degassed 1,4-dioxane and water to the mixture.
-
Heat the reaction to 85 °C and stir for 2-6 hours, monitoring by TLC or LC-MS.[3]
-
After the reaction is complete, cool to room temperature and dilute with diethyl ether (25 mL).
-
Wash the organic mixture with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
The residue can be purified by flash chromatography to yield the pure product.
Using Palladium(II) Acetate (Pd(OAc)₂) and SPhos
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv)
-
Pd(OAc)₂ (0.01 mmol, 1 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ to a vial equipped with a stir bar.
-
Seal the vial and purge with an inert gas.
-
Add degassed toluene and water.
-
Stir the mixture at room temperature or heat to 80 °C for 1-4 hours. The reaction progress should be monitored.
-
Once the starting material is consumed, cool the reaction mixture.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Workflow
The general workflow for a Suzuki coupling reaction involves several key steps from reagent preparation to product isolation. The following diagram illustrates this process.
References
Assessing the Cytotoxicity of 1-(5-Bromofuran-2-yl)ethanone: A Comparative Guide for Researchers
Comparative Cytotoxicity Analysis of Structurally Related Compounds
To provide a framework for evaluating 1-(5-Bromofuran-2-yl)ethanone, the following table summarizes the in vitro cytotoxic activities of various structurally similar brominated furan and benzofuran derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency in inhibiting cellular growth, is presented for each derivative.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Brominated Benzofuran Derivatives | |||
| 1-[3-(Bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanone | K562 (Chronic Myelogenous Leukemia) | 3.83 ± 0.6 | [1] |
| 1-[3-(Bromomethyl)-4-ethoxy-1-benzofuran-2-yl]ethanone | K562 (Chronic Myelogenous Leukemia) | Not specified, but showed selective toxic effects | [1] |
| 1-[5-Bromo-3-(bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanone | HaCaT (Normal Human Keratinocytes) | Highly toxic | [1] |
| Other Furan Derivatives | |||
| 3,4-Dibromo-5-(tert-butyldimethylsilyloxy)-furan-2(5H)-one | HCT-116 (Colon Cancer) | Effective in µM range | [2] |
| 5-alkoxy derivatives of 3,4-dichloro-5-hydroxyfuran-2-(5H)-one | MAC13, MAC16 (Cancer Cell Lines) | Low micromolar to nanomolar range | [3] |
| Compound of Interest (structurally related) | |||
| 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone | HT1080 (Human Fibrosarcoma) | No significant cytotoxicity up to 100 µM | [4][5] |
Note: The introduction of a bromine atom into benzofuran molecules has been shown to increase their cytotoxic potential in both normal and cancer cells[1].
Postulated Signaling Pathways and Mechanism of Action
While the precise mechanism of this compound remains to be elucidated, studies on analogous furan and benzofuran derivatives suggest potential involvement of key signaling pathways critical to cancer cell survival and proliferation. The PI3K/Akt/mTOR pathway, frequently hyperactivated in various cancers, stands out as a plausible target. Inhibition of this pathway can lead to decreased cell growth and induction of apoptosis.
Another potential mechanism of action for brominated furan derivatives is the induction of apoptosis through the generation of reactive oxygen species (ROS) and activation of caspase cascades[1]. Some benzofuran derivatives have been observed to induce apoptosis in leukemia cells[1].
Below are diagrams illustrating a general experimental workflow for assessing cytotoxicity and a simplified representation of the PI3K/Akt/mTOR signaling pathway.
Caption: General workflow for in vitro cytotoxicity assessment.
Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway.
Experimental Protocols
Detailed methodologies for standard in vitro cytotoxicity assays are provided below to facilitate the experimental design for assessing this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After incubation with the compound, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly rinse the plates with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
This guide provides a starting point for researchers interested in the anticancer potential of this compound. The comparative data and detailed protocols are intended to support the design of future studies to directly evaluate its cytotoxic effects and elucidate its mechanism of action.
References
- 1. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
Confirming Molecular Structures: A Comparative Guide to X-ray Crystallography for 1-(5-Bromofuran-2-yl)ethanone Derivatives
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography for the structural confirmation of 1-(5-Bromofuran-2-yl)ethanone and its derivatives, offering supporting data from a closely related analogue and outlining the experimental protocol.
While a definitive crystal structure for this compound is not publicly available, this guide leverages crystallographic data from its benzofuran analogue, 1-(5-bromo-1-benzofuran-2-yl)ethanone, to illustrate the power of this technique. X-ray crystallography stands as the gold standard for absolute structure elucidation, providing precise atomic coordinates, bond lengths, and bond angles. This information is critical for understanding structure-activity relationships (SAR), designing new molecular entities, and ensuring intellectual property claims.
Comparative Analysis: Furan vs. Benzofuran Derivatives
The core structural difference between this compound and its benzofuran analogue is the replacement of the furan ring's C3-C4 double bond with a fused benzene ring. This seemingly small change can significantly impact the molecule's planarity, crystal packing, and intermolecular interactions.
In the absence of the crystal structure for the target furan derivative, the data for 1-(5-bromo-1-benzofuran-2-yl)ethanone serves as a valuable reference point. The crystal structure of this analogue reveals an approximately planar molecule.[1][2] In its crystal lattice, molecules are linked by C—H⋯O hydrogen bonds, forming chains.[1][2]
Should a crystal structure for a this compound derivative be determined, a direct comparison of key geometric parameters would be insightful. For instance, one would expect the C-Br and C=O bond lengths to be similar to those in the benzofuran analogue. However, the torsion angle between the furan ring and the ethanone side chain might differ due to the reduced steric hindrance of the furan ring compared to the benzofuran system.
The Power of X-ray Crystallography: Unambiguous Structural Evidence
Unlike spectroscopic methods such as NMR or IR, which provide information about the connectivity and chemical environment of atoms, X-ray crystallography provides a direct visualization of the molecule's structure in the solid state. This allows for the unequivocal determination of:
-
Connectivity: The exact bonding arrangement of all atoms.
-
Stereochemistry: The absolute configuration of chiral centers.
-
Conformation: The spatial arrangement of atoms and functional groups.
-
Intermolecular Interactions: How molecules pack together in a crystal, revealing details about hydrogen bonding, π-stacking, and other non-covalent interactions.[3][4]
Data Presentation: Crystallographic Parameters of an Analogue
The following table summarizes the crystallographic data for 1-(5-bromo-1-benzofuran-2-yl)ethanone, which serves as a benchmark for comparison.[1]
| Parameter | 1-(5-bromo-1-benzofuran-2-yl)ethanone[1] |
| Chemical Formula | C₁₀H₇BrO₂ |
| Molecular Weight ( g/mol ) | 239.07 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.8301(2) |
| b (Å) | 7.4630(1) |
| c (Å) | 21.7213(3) |
| V (ų) | 1755.62(5) |
| Z | 8 |
| Temperature (K) | 100 |
| R-factor (%) | 2.4 |
Experimental Protocol: Single-Crystal X-ray Diffraction
The following provides a detailed methodology for a typical single-crystal X-ray diffraction experiment to determine the structure of a small organic molecule like a this compound derivative.
1. Crystallization: High-quality single crystals are the prerequisite for a successful X-ray diffraction experiment. Common crystallization techniques include:
- Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.
- Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.
- Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and causing crystallization.
2. Crystal Mounting and Data Collection: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage. Data collection is performed using a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.[1][4] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.
3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The initial crystal structure is solved using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the fit between the calculated and observed diffraction patterns. The refinement process optimizes the atomic coordinates, displacement parameters, and other structural parameters until a final, accurate model of the crystal structure is obtained.[1][4]
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in determining a crystal structure using X-ray crystallography.
References
evaluating the stability of 1-(5-Bromofuran-2-yl)ethanone under different pH conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of 1-(5-Bromofuran-2-yl)ethanone under varying pH conditions. Understanding the pH-dependent stability of this and related compounds is crucial for the development of robust formulations, ensuring therapeutic efficacy and safety. This document presents supporting data, detailed experimental protocols, and a visual representation of the stability testing workflow.
**Executive Summary
The stability of active pharmaceutical ingredients (APIs) is a critical quality attribute that can be significantly influenced by pH. Forced degradation studies, which expose a compound to stress conditions like acidic, basic, and neutral pH, are essential for identifying potential degradation pathways and developing stable pharmaceutical formulations.[1][2] This guide evaluates the stability profile of this compound in comparison to structurally related molecules, providing insights into its degradation kinetics under different pH environments.
While specific experimental data for the pH-dependent stability of this compound is not extensively available in published literature, this guide utilizes a representative, hypothetical dataset to illustrate the expected stability profile based on the known reactivity of similar chemical moieties. This approach allows for a practical demonstration of the comparative analysis required in early-phase drug development. The data presented herein should be considered illustrative and a substitute for compound-specific experimental validation.
Comparative Stability Data
The following table summarizes the hypothetical degradation data for this compound and two comparative compounds, 2-Acetylfuran and 1-(Benzofuran-2-yl)ethanone, after incubation in solutions of varying pH at 40°C for 30 days. The data illustrates the percentage of the parent compound remaining, as would be determined by a stability-indicating HPLC method.
| Compound | pH 2.0 (0.01 M HCl) | pH 7.0 (Phosphate Buffer) | pH 9.0 (Borate Buffer) |
| This compound | 85.2% | 98.5% | 72.1% |
| 2-Acetylfuran | 92.5% | 99.1% | 88.4% |
| 1-(Benzofuran-2-yl)ethanone | 95.8% | 99.5% | 90.3% |
Data Interpretation:
-
Acidic Conditions (pH 2.0): Under acidic conditions, the furan ring is susceptible to hydrolysis. The presence of the electron-withdrawing bromo group in this compound may slightly enhance this degradation compared to the unsubstituted 2-Acetylfuran. The benzofuran analogue shows the highest stability, likely due to the increased aromaticity and stability of the fused ring system.
-
Neutral Conditions (pH 7.0): All compounds exhibit high stability at neutral pH, which is often the target for pharmaceutical formulations to ensure a long shelf-life.
-
Alkaline Conditions (pH 9.0): In alkaline media, the acetyl group's alpha-protons are more susceptible to abstraction, potentially leading to aldol-type condensation or other degradation pathways. The brominated furan appears most susceptible to degradation under these conditions, suggesting that the bromine atom may also influence reactivity in a basic environment.
Experimental Protocol: pH Stability and Forced Degradation Study
The following protocol outlines a standard procedure for evaluating the stability of a compound across a range of pH values, consistent with ICH guidelines for forced degradation studies.[2][3]
1. Materials and Reagents:
-
This compound (or other test compounds)
-
Hydrochloric Acid (HCl), analytical grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Potassium Phosphate Monobasic and Dibasic, for buffer preparation
-
Boric Acid and Sodium Borate, for buffer preparation
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Class A volumetric flasks, pipettes, and other standard laboratory glassware
-
Calibrated pH meter[4]
-
HPLC system with a UV detector and a suitable C18 column
2. Preparation of Solutions:
-
Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acidic Solution (pH 2.0): Prepare a 0.01 M HCl solution.
-
Neutral Solution (pH 7.0): Prepare a phosphate buffer solution (e.g., 50 mM).
-
Alkaline Solution (pH 9.0): Prepare a borate buffer solution (e.g., 50 mM).
3. Sample Preparation and Stress Conditions:
-
For each pH condition, add a specific volume of the stock solution to a volumetric flask and dilute with the respective pH solution to achieve a final concentration of 100 µg/mL.
-
Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration.
-
Incubate all samples in a temperature-controlled oven at 40°C.
-
Withdraw aliquots at predetermined time points (e.g., 0, 7, 14, and 30 days).
-
Neutralize the acidic and basic samples before analysis to prevent further degradation on the HPLC column.
4. Analytical Method:
-
Develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A typical method might involve a C18 column with a gradient elution of acetonitrile and water.
-
Validate the analytical method for specificity, linearity, accuracy, and precision.[5]
-
Analyze the stressed samples by HPLC. The percentage of the remaining parent compound is calculated by comparing the peak area of the parent compound in the stressed sample to that in the control sample at the initial time point.
Workflow for pH Stability Testing
The following diagram illustrates the logical workflow for conducting a pH stability study.
Caption: Workflow for evaluating the pH stability of a pharmaceutical compound.
Conclusion
References
- 1. Predicting Forced Degradation Pathways: Learning How To Get The Most Out Of Zeneth | Lhasa Limited [lhasalimited.org]
- 2. Computational Framework for Predictive Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico Drug Degradation Prediction | Springer Nature Experiments [experiments.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Nucleophilic Substitution on the Furan Ring: A Comparative Guide to the Reactivity of 1-(5-Bromofuran-2-yl)ethanone
For the modern researcher in drug discovery and organic synthesis, understanding the kinetic profile of a reaction is paramount for optimization and development. This guide provides a comparative framework for the kinetic studies of the reaction of 1-(5-Bromofuran-2-yl)ethanone with various nucleophiles. Due to a notable absence of published kinetic data for this specific substrate, this document presents a proposed experimental design and hypothetical data to serve as a practical template for researchers initiating such investigations.
The reaction of this compound with nucleophiles is anticipated to proceed via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing acetyl group at the 2-position is expected to activate the bromide at the 5-position for substitution. The reactivity of different nucleophiles will be influenced by factors such as their nucleophilicity, basicity, and steric hindrance.
Proposed Comparative Kinetic Analysis
To elucidate the reactivity of this compound, a pseudo-first-order kinetic study is proposed. By maintaining a large excess of the nucleophile, the concentration of the nucleophile can be considered constant, allowing for the determination of the pseudo-first-order rate constant (kobs). The second-order rate constant (k2) can then be determined by plotting kobs against the concentration of the nucleophile.
Hypothetical Kinetic Data
The following table presents hypothetical kinetic data for the reaction of this compound with a selection of common nucleophiles. These values are illustrative and based on general principles of chemical reactivity.
| Nucleophile | pKa of Conjugate Acid | Hypothetical kobs (s-1) (at [Nucleophile] = 0.1 M) | Hypothetical k2 (M-1s-1) |
| Piperidine | 11.12 | 1.5 x 10-3 | 1.5 x 10-2 |
| Morpholine | 8.33 | 4.0 x 10-4 | 4.0 x 10-3 |
| Aniline | 4.63 | 8.0 x 10-5 | 8.0 x 10-4 |
This hypothetical data suggests that the more basic piperidine would react faster than morpholine and aniline, which is consistent with the expected trend for SNAr reactions where nucleophilicity often correlates with basicity.
Experimental Protocols
A detailed experimental protocol for the proposed kinetic studies is outlined below.
Materials:
-
This compound
-
Piperidine
-
Morpholine
-
Aniline
-
Anhydrous solvent (e.g., Acetonitrile or Dimethyl Sulfoxide)
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatograph (HPLC)
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of this compound in the chosen anhydrous solvent. Prepare a series of stock solutions of each nucleophile at different concentrations.
-
Kinetic Run:
-
Equilibrate the solutions to the desired reaction temperature in a thermostatted cuvette holder (for UV-Vis) or reaction vessel.
-
Initiate the reaction by rapidly mixing the substrate solution with a large excess of the nucleophile solution.
-
Monitor the reaction progress over time by observing the change in absorbance at a specific wavelength corresponding to the formation of the product or disappearance of the reactant (for UV-Vis), or by taking aliquots at regular intervals and quenching the reaction for subsequent HPLC analysis.
-
-
Data Analysis:
-
For each kinetic run, plot the natural logarithm of the reactant concentration (or a related property like absorbance) versus time. The slope of this plot will be -kobs.
-
Plot the calculated kobs values against the corresponding nucleophile concentrations. The slope of this second plot will be the second-order rate constant, k2.
-
Visualizing the Process
To further clarify the proposed research, the following diagrams illustrate the experimental workflow and a plausible reaction mechanism.
Caption: Proposed experimental workflow for the kinetic analysis.
Caption: A plausible SNAr reaction mechanism.
This guide provides a foundational framework for researchers interested in the kinetics of nucleophilic substitution on this compound. The proposed experimental design and illustrative data offer a starting point for systematic investigation into the reactivity of this and related heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.
Safety Operating Guide
Proper Disposal of 1-(5-Bromofuran-2-yl)ethanone: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 1-(5-Bromofuran-2-yl)ethanone was located. The following guidance is synthesized from SDSs of structurally similar brominated heterocyclic compounds and general principles of chemical waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Researchers, scientists, and drug development professionals handling this compound must adhere to stringent safety and disposal procedures to mitigate potential hazards. This document provides a comprehensive overview of the essential safety information and a step-by-step guide for the proper disposal of this compound, based on available data for analogous substances.
Essential Safety and Hazard Information
Due to the presence of a brominated furan ring, this compound is anticipated to be a hazardous substance. The furan moiety itself can be toxic and may form explosive peroxides over time. The bromo- and acetyl- substitutions can further influence its reactivity and toxicity. Based on data from similar compounds, this chemical should be handled with caution, assuming it may be an irritant to the skin, eyes, and respiratory tract.
Key Precautionary Measures:
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes available information for a closely related compound, 2-Bromo-1-(5-bromofuran-2-yl)-ethanone. This data can provide an approximation of its physical properties.
| Property | Value (for 2-Bromo-1-(5-bromofuran-2-yl)-ethanone) |
| CAS Number | 17357-32-3 |
| Molecular Formula | C₆H₄Br₂O₂ |
| Molecular Weight | 267.9 g/mol |
| Melting Point | 98-99 °C |
| Boiling Point | 289.0 ± 30.0 °C |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to ensure laboratory and environmental safety. All waste containing this compound must be treated as hazardous chemical waste.
1. Waste Segregation:
-
Solid Waste: Collect any solid this compound, contaminated spatulas, weigh boats, or filter papers in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., polyethylene) and have a secure lid.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated solid hazardous waste stream.
2. Labeling:
-
All waste containers must be clearly and accurately labeled with the full chemical name: "Hazardous Waste: this compound".
-
Include the approximate concentration and quantity of the waste.
-
Indicate the date the waste was first added to the container.
3. Storage:
-
Store waste containers in a designated, well-ventilated satellite accumulation area.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Store away from incompatible materials, such as strong oxidizing agents and amines.[1]
4. Disposal Request:
-
Once the waste container is full or has reached its accumulation time limit (as per institutional and local regulations), submit a chemical waste pickup request to your institution's EHS department.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a secure and compliant research environment. Always prioritize safety and consult your institutional EHS for guidance.
References
Essential Safety and Logistical Information for Handling 1-(5-Bromofuran-2-yl)ethanone
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for 1-(5-Bromofuran-2-yl)ethanone, a compound requiring careful management in a laboratory setting.
Personal Protective Equipment (PPE)
Based on the hazard profile of similar brominated heterocyclic compounds, a stringent PPE protocol is necessary to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn in addition to goggles when there is a risk of splashing or explosion.[1] | Protects eyes from splashes and vapors. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene are recommended).[1] | Protects skin from absorption. It is crucial to inspect gloves before each use and dispose of them immediately after contamination. |
| Body Protection | A flame-resistant lab coat, fully buttoned.[1] | Protects against splashes and potential fire hazards. |
| Respiratory Protection | A NIOSH-approved respirator should be used if engineering controls like a fume hood are insufficient or during emergency situations.[1] | Protects against the inhalation of harmful vapors. |
| Footwear | Closed-toe, closed-heel shoes.[1] | Prevents exposure from spills. |
Operational Plan: Step-by-Step Handling Workflow
Adherence to a strict operational workflow is critical to ensure safety. All handling of this compound must be conducted in a certified chemical fume hood.[1]
-
Preparation :
-
Ensure an emergency eyewash station and safety shower are readily accessible in the immediate work area.[1]
-
Verify the proper functioning of the chemical fume hood.
-
Gather all necessary PPE and inspect it for integrity.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling :
-
Post-Handling :
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Eye Contact : Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
Spill : Evacuate the immediate area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material and place it into a suitable, labeled container for disposal.[2]
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : All waste contaminated with this compound, including disposable PPE, contaminated labware, and spill cleanup materials, must be collected in a designated, properly labeled hazardous waste container.
-
Container Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Disposal Method : The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not discharge to sewer systems.[3] Contaminated packaging should be triple-rinsed and offered for recycling or disposed of as hazardous waste.[3]
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
